Product packaging for 3-Chloropyrazine-2-ethanol(Cat. No.:)

3-Chloropyrazine-2-ethanol

Cat. No.: B15045998
M. Wt: 158.58 g/mol
InChI Key: BNUNMYJPAWKWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropyrazine-2-ethanol is a chemical compound of significant interest in medicinal and synthetic chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its structure combines a chloropyrazine ring, a privileged scaffold in drug discovery, with an ethanol side chain, providing two distinct sites for chemical modification. This makes it a valuable synthon for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions where the chlorine atom can be readily displaced by various nucleophiles such as amines . The primary research value of this compound and its derivatives lies in their potential biological activities. Pyrazine derivatives are extensively investigated for their antimicrobial properties. For instance, structurally related 3-chloropyrazine-2-carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6 µM, rivaling the standard drug pyrazinamide . Furthermore, chloropyrazine conjugates have shown promising results in screenings for both antitubercular and broad-spectrum antimicrobial activities . Beyond infectious diseases, the chloropyrazine core is also explored for treatments in other areas, such as conditions favored by insufficient mucosal hydration . Researchers can utilize this compound as a key starting material to synthesize novel compounds for hit-to-lead optimization campaigns, exploring structure-activity relationships to enhance potency and selectivity against a range of biological targets. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B15045998 3-Chloropyrazine-2-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(3-chloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c7-6-5(1-4-10)8-2-3-9-6/h2-3,10H,1,4H2

InChI Key

BNUNMYJPAWKWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CCO)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of (3-chloropyrazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (3-chloropyrazin-2-yl)methanol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

(3-chloropyrazin-2-yl)methanol is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its utility stems from the presence of a reactive chloropyrazine moiety and a primary alcohol functional group, allowing for a variety of subsequent chemical transformations. This guide outlines two primary retrosynthetic approaches for its synthesis, starting from commercially available pyrazine derivatives.

Retrosynthetic Analysis

The synthesis of (3-chloropyrazin-2-yl)methanol can be approached through two principal retrosynthetic pathways, both commencing from a functionalized pyrazine core.

retrosynthesis target (3-chloropyrazin-2-yl)methanol precursor1 3-chloropyrazine-2-carboxylic acid / ester target->precursor1 Reduction precursor2 3-chloropyrazine-2-carbaldehyde target->precursor2 Reduction start1 3-chloropyrazine-2-carbonitrile precursor1->start1 Hydrolysis start2 Pyrazine-2-carbonitrile start1->start2 Chlorination

Caption: Retrosynthetic analysis of (3-chloropyrazin-2-yl)methanol.

The first pathway involves the reduction of a carboxylic acid or its corresponding ester at the C-2 position of the pyrazine ring. The second pathway relies on the reduction of the corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde. Both pathways ultimately converge from a common precursor, 3-chloropyrazine-2-carbonitrile, which can be synthesized from pyrazine-2-carbonitrile.

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target molecule, including the preparation of key intermediates.

Synthesis of 3-chloropyrazine-2-carbonitrile

The initial step involves the chlorination of commercially available pyrazine-2-carbonitrile.

synthesis_nitrile start Pyrazine-2-carbonitrile reagents SOCl2, DMF, Toluene start->reagents product 3-chloropyrazine-2-carbonitrile reagents->product

Caption: Synthesis of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol:

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is slowly added sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes. The reaction mixture is stirred in an ice bath for 30 minutes, then allowed to warm to room temperature and stirred for an additional 5 hours. The toluene layer is decanted, and the residual oil is extracted three times with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid NaHCO3, and separated. The aqueous layer is further extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
3-chloropyrazine-2-carbonitrileC5H2ClN3139.5451[2]
Synthesis of 3-chloropyrazine-2-carboxylic acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid. While a direct hydrolysis protocol for 3-chloropyrazine-2-carbonitrile to the carboxylic acid is not explicitly detailed in the searched literature, a similar hydrolysis of the corresponding amide is available, suggesting a two-step approach is feasible. First, partial hydrolysis of the nitrile to the amide, followed by further hydrolysis to the carboxylic acid. Alternatively, a more direct route involves the hydrolysis of a corresponding ester. A green procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide has been reported and is adaptable for the 3-chloro isomer.[3]

synthesis_acid start Methyl 3-chloropyrazine-2-carboxylate reagents LiOH, H2O start->reagents product 3-chloropyrazine-2-carboxylic acid reagents->product

Caption: Hydrolysis of methyl 3-chloropyrazine-2-carboxylate.

Experimental Protocol (Adapted):

To a solution of methyl 3-chloropyrazine-2-carboxylate (1.0 mol) in water (1 L) is added lithium hydroxide (1.01 mol). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
3-chloropyrazine-2-carboxylic acidC5H3ClN2O2158.54High[3]
Synthesis of (3-chloropyrazin-2-yl)methanol

The final step is the reduction of the carboxylic acid or its ester to the primary alcohol. A procedure for the reduction of the isomeric methyl 5-chloropyrazine-2-carboxylate using sodium borohydride has been documented and can be adapted.[4] Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH4) are effective for the direct reduction of the carboxylic acid.[5][6][7][8]

synthesis_alcohol cluster_0 From Ester cluster_1 From Carboxylic Acid start1 Methyl 3-chloropyrazine-2-carboxylate reagents1 NaBH4, THF start1->reagents1 product (3-chloropyrazin-2-yl)methanol reagents1->product start2 3-chloropyrazine-2-carboxylic acid reagents2 1. LiAlH4, THF 2. H3O+ start2->reagents2 reagents2->product

Caption: Synthesis of (3-chloropyrazin-2-yl)methanol via reduction.

Experimental Protocol (Adapted from Isomer Reduction):

To a solution of methyl 3-chloropyrazine-2-carboxylate (46.40 mmol) in THF (100 mL) is added NaBH4 (93.00 mmol) under a nitrogen atmosphere at 0 °C. The reaction mixture is stirred at this temperature for 5 hours. The reaction is quenched with water (200 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue is purified by silica gel column chromatography to obtain (3-chloropyrazin-2-yl)methanol.[4]

Alternative Protocol (LiAlH4 Reduction):

In a dry, nitrogen-flushed flask, a suspension of LiAlH4 (excess) in anhydrous THF is prepared. A solution of 3-chloropyrazine-2-carboxylic acid in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
(3-chloropyrazin-2-yl)methanolC5H5ClN2O144.56~30% (from ester)[4]

Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of (3-chloropyrazin-2-yl)methanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Pyrazine-2-carbonitrileC5H3N3105.10-87 °C/6 mmHg
3-chloropyrazine-2-carbonitrileC5H2ClN3139.5445-47-
3-chloropyrazine-2-carboxylic acidC5H3ClN2O2158.54--
(3-chloropyrazin-2-yl)methanolC5H5ClN2O144.56--

Conclusion

This technical guide provides a comprehensive overview of the synthetic routes to (3-chloropyrazin-2-yl)methanol. By detailing the synthesis of key precursors and providing adaptable, detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined pathways offer viable methods for obtaining this important synthetic intermediate, facilitating the advancement of novel chemical entities.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide addresses the chemical properties, synthesis, and applications of key 3-chloropyrazine derivatives. Extensive research has revealed a lack of publicly available scientific literature and data for the specific compound 3-Chloropyrazine-2-ethanol . However, due to the structural similarities and the availability of comprehensive data, this guide will focus on the closely related and well-documented compounds: (3-Chloropyrazin-2-yl)methanol and its precursor, 3-Chloropyrazine-2-carbonitrile . This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Core Chemical Properties

The physicochemical properties of (3-Chloropyrazin-2-yl)methanamine and 3-Chloropyrazine-2-carbonitrile are summarized below. These properties are crucial for understanding their behavior in chemical reactions and biological systems.

Property(3-Chloropyrazin-2-yl)methanamine[1]3-Chloropyrazine-2-carbonitrile
Molecular Formula C₅H₆ClN₃C₅H₂ClN₃[2]
Molecular Weight 143.57 g/mol 139.54 g/mol [2]
Melting Point Not available44-46 °C[3]
Boiling Point Not available264.1±35.0 °C (Predicted)[4]
CAS Number 771581-15-855557-52-3[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the key spectroscopic data for 3-Chloropyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5)[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN)[3]

Infrared (IR) Spectroscopy
  • IR (KBr) νₘₐₓ (cm⁻¹): 3088 (νCH aromatic), 2242 (νCN), 1377 (νC=C), 1087 (νC-N)[3]

Mass Spectrometry (MS)
  • MS (ESI) m/z (%): 140.3 (100) [M + H]⁺, 142.3 (40) [M + H + 2]⁺[3]

Synthesis and Experimental Protocols

The synthesis of 3-chloropyrazine derivatives is a critical aspect of their application in research and development. The following section details the synthetic route for 3-Chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carbonitrile from Pyrazine-2-carbonitrile

A common method for the synthesis of 3-Chloropyrazine-2-carbonitrile involves the chlorination of pyrazine-2-carbonitrile.[3][5]

Experimental Protocol:

  • To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes.

  • Stir the reaction mixture in an ice bath for 30 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 5 hours.

  • Decant the toluene layer and extract the residual oily material three times with diethyl ether.

  • Combine the toluene and ether layers and quench with ice water.

  • Neutralize the combined organic layers with solid NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[3]

Synthesis_of_3_Chloropyrazine_2_carbonitrile pyrazine_carbonitrile Pyrazine-2-carbonitrile intermediate Reaction Mixture pyrazine_carbonitrile->intermediate Chlorination reagents SO₂Cl₂, Toluene, DMF workup Aqueous Workup & Extraction intermediate->workup purification Silica Gel Chromatography workup->purification product 3-Chloropyrazine-2-carbonitrile purification->product Applications start 3-Chloropyrazine Derivatives pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro material Material Science start->material sub_pharma1 Anti-inflammatory Agents pharma->sub_pharma1 sub_pharma2 Antimicrobial Agents pharma->sub_pharma2 sub_pharma3 Anticancer Drugs pharma->sub_pharma3 sub_agro1 Pesticides agro->sub_agro1 sub_agro2 Herbicides agro->sub_agro2 sub_material1 Polymers material->sub_material1 sub_material2 Coatings material->sub_material2

References

An In-depth Technical Guide to (3-chloropyrazin-2-yl)methanol (CAS Number: 89283-32-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-chloropyrazin-2-yl)methanol, a key heterocyclic building block in the synthesis of pharmacologically active molecules. This document outlines its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant role in the development of targeted therapies, with a focus on its application as a crucial intermediate.

Physicochemical Properties

(3-chloropyrazin-2-yl)methanol is a white to light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Proper storage in an inert atmosphere at 2-8°C is recommended to ensure stability.[1][2]

PropertyValueSource
CAS Number 89283-32-9[2][3]
Molecular Formula C₅H₅ClN₂O[1][2][3][4]
Molecular Weight 144.56 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Boiling Point 256°C[1]
Melting Point Not available (isomer (5-chloropyrazin-2-yl)methanol melts at 62-63 °C)[5]
Storage 2-8°C, inert atmosphere[1][2]

Synthesis and Experimental Protocols

(3-chloropyrazin-2-yl)methanol serves as a vital intermediate in the synthesis of various pharmaceutical compounds, including active pharmaceutical ingredients (APIs) for treating infectious diseases and metabolic disorders.[1] It is also utilized in agrochemical research for developing pesticides and herbicides.[1] A notable application is its use as a precursor for indazolylquinazolinones, which act as inhibitors of human immunodeficiency virus (HIV) replication.[6]

Proposed Synthesis Protocol: Lithiation of 2-Chloropyrazine

A viable synthetic route to (3-chloropyrazin-2-yl)methanol involves the regioselective lithiation of 2-chloropyrazine at the 3-position, followed by quenching with formaldehyde.

Reaction Scheme:

Synthesis_of_3-chloropyrazin-2-yl_methanol cluster_reactants Reactants cluster_products Products 2-chloropyrazine 2-Chloropyrazine LDA LDA, THF, -78°C 2-chloropyrazine->LDA product (3-chloropyrazin-2-yl)methanol LDA->product 1. Lithiation 2. Quench with HCHO Formaldehyde Formaldehyde (HCHO)

Caption: Proposed synthesis of (3-chloropyrazin-2-yl)methanol.

Methodology:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. To this, add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature. Stir the resulting solution for 30 minutes at -78°C to form LDA.

  • Lithiation of 2-Chloropyrazine: Dissolve 2-chloropyrazine (1.0 equivalent) in anhydrous THF and cool to -78°C. Slowly add the prepared LDA solution to the 2-chloropyrazine solution. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the 3-chloro-2-lithiopyrazine intermediate.

  • Reaction with Formaldehyde: Introduce a source of anhydrous formaldehyde, such as paraformaldehyde (excess), to the reaction mixture at -78°C. Alternatively, a stream of dry formaldehyde gas can be bubbled through the solution.

  • Work-up and Purification: After the addition of formaldehyde, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure (3-chloropyrazin-2-yl)methanol.

Analytical Characterization

The structural confirmation of (3-chloropyrazin-2-yl)methanol relies on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected data based on its structure and data from similar compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

    • Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:

    • One signal for the hydroxymethyl carbon.

    • Three signals in the aromatic region for the three distinct carbon atoms of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretching of the alcohol group (broad, around 3300 cm⁻¹).

  • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

  • C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region).

  • C-O stretching of the primary alcohol (around 1050 cm⁻¹).

  • C-Cl stretching (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144 and an (M+2)⁺ peak at m/z 146 with an approximate intensity ratio of 3:1, which is characteristic of the chlorine isotope pattern.

Application in Drug Discovery: Acalabrutinib Synthesis

(3-chloropyrazin-2-yl)methanol is a crucial building block for the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is used in the treatment of B-cell malignancies such as mantle cell lymphoma and chronic lymphocytic leukemia.[1][2]

The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][7] In many B-cell cancers, this pathway is hyperactive, leading to uncontrolled cell growth.[1] Acalabrutinib functions by forming a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This action blocks the downstream signaling cascade, ultimately inhibiting the proliferation of malignant B-cells and inducing apoptosis (programmed cell death).[1]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway Ca_Flux->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Acalabrutinib on BTK.

Conclusion

(3-chloropyrazin-2-yl)methanol is a versatile and valuable building block in medicinal chemistry and drug development. Its structure allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents. The information provided in this guide offers a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its application in the development of targeted therapies like Acalabrutinib. Further research into the biological activities of other derivatives of (3-chloropyrazin-2-yl)methanol may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloropyrazine-2-ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Physical Properties of Related Chloropyrazine Derivatives

To provide a predictive framework for the physical characteristics of 3-Chloropyrazine-2-ethanol, the following table summarizes the known physical properties of its nitrile and carboxamide analogues.

Property3-Chloropyrazine-2-carbonitrile3-Chloropyrazine-2-carboxamide
Molecular Formula C₅H₂ClN₃C₅H₄ClN₃O
Molecular Weight 139.54 g/mol 157.56 g/mol [1]
Melting Point 44-48 °C[2]187-191 °C[1]
Boiling Point 264.1 °C (Predicted)Not available
Appearance White to pale yellow solid[3]White to off-white crystalline powder
Solubility Low solubility in water[4]Not specified

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a novel crystalline organic compound, such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature probe.[5]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[5][6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.[4][7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).[8]

  • Heating and Observation: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[4]

  • Temperature Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[9]

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing or continuous stirring) for a set period (e.g., 1-2 minutes) at a controlled temperature.[10]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is classified as insoluble or partially soluble.[10] This process can be done qualitatively or quantitatively by preparing a saturated solution and determining the concentration of the dissolved solute.

Representative Synthetic Workflow: Synthesis of 3-Chloropyrazine-2-carbonitrile

As a proxy for a potential synthetic route to this compound, the well-documented synthesis of 3-Chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile is presented below. This multi-step process involves chlorination followed by purification.[11][12]

Experimental Protocol:

  • Reaction Setup: Pyrazine-2-carbonitrile is dissolved in a mixture of toluene and DMF in a reaction vessel. The solution is cooled in an ice bath.[1]

  • Chlorination: Sulfuryl chloride is added dropwise to the cooled solution over a period of 10 minutes. The reaction mixture is stirred in the ice bath for 30 minutes and then allowed to warm to room temperature, with stirring continued for 5 hours.[11][12]

  • Workup: The toluene layer is decanted. The remaining residue is extracted multiple times with diethyl ether. The combined organic layers are then quenched with ice water and neutralized with solid sodium bicarbonate.[11][12]

  • Extraction and Drying: The aqueous layer is further extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.[11]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 3-chloropyrazine-2-carbonitrile.[11][12]

Below is a visualization of this experimental workflow.

Synthesis_Workflow A Pyrazine-2-carbonitrile in Toluene/DMF B Cooling (Ice Bath) A->B C Add Sulfuryl Chloride B->C D Stirring (Ice Bath -> RT) C->D E Decant Toluene D->E F Extract with Diethyl Ether E->F G Quench with Ice Water & Neutralize with NaHCO3 F->G H Aqueous Extraction with Diethyl Ether G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Silica Gel Chromatography J->K L 3-Chloropyrazine-2-carbonitrile K->L

Caption: Synthesis of 3-Chloropyrazine-2-carbonitrile.

References

An In-depth Technical Guide to 3-Chloropyrazine-2-ethanol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 3-Chloropyrazine-2-ethanol. Due to the limited direct experimental data available for this specific compound, this guide leverages data from closely related pyrazine derivatives to offer well-founded estimations and methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an ethanol group at the 2-position. The presence of the electronegative chlorine atom and the polar hydroxyl group are expected to significantly influence the molecule's chemical reactivity and biological activity.

IdentifierValue
IUPAC Name (3-chloropyrazin-2-yl)methanol
Chemical Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES OCc1nccnc1Cl
InChI InChI=1S/C6H7ClN2O/c7-6-5(4-10)8-2-1-9-6/h1-2,10H,4H2
InChIKey InChIKey=VADURLYJCRPREV-UHFFFAOYSA-N

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound, based on data from analogous compounds such as 2-(Hydroxymethyl)pyrazine[1], 2-methylpyrazine[2], and general principles of physical organic chemistry.

PropertyEstimated ValueReference Compounds
Melting Point (°C) 60-802-(Hydroxymethyl)pyrazine (solid)
Boiling Point (°C) ~220-240 @ 760 mmHgHigher than 2-methylpyrazine (135 °C) due to H-bonding
LogP ~0.5 - 1.0Increased lipophilicity from chlorine, offset by hydroxyl group
Water Solubility Moderately solublePolar hydroxyl group enhances solubility
pKa (hydroxyl proton) ~14-15Typical for a primary alcohol
pKa (protonated pyrazine) ~1-2Electron-withdrawing Cl reduces basicity of N atoms

Proposed Synthesis

A robust and high-yield synthesis of this compound can be envisioned through the reduction of a suitable precursor, 3-Chloropyrazine-2-carboxylic acid. This starting material is commercially available[3][4].

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_product Final Product 3-Chloropyrazine-2-carboxylic_acid 3-Chloropyrazine-2-carboxylic acid Reduction_Step Reduction (e.g., LiAlH4 in THF) 3-Chloropyrazine-2-carboxylic_acid->Reduction_Step 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq), H2O This compound This compound Reduction_Step->this compound Work-up & Purification

Caption: Proposed synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of 3-Chloropyrazine-2-carboxylic acid

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH). Caution: LAH is a highly reactive and flammable reagent. All operations should be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 3-Chloropyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve 3-Chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add deionized water (volume equal to the mass of LAH used in grams) dropwise to quench the excess LAH. This is a highly exothermic process that will generate hydrogen gas.

  • Work-up: To the quenched reaction mixture, add 15% aqueous sodium hydroxide solution (volume equal to the mass of LAH used in grams), followed by the dropwise addition of deionized water (3 times the volume equal to the mass of LAH used in grams). Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

  • Extraction: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the pyrazine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6]

The introduction of a chloro and a hydroxymethyl group on the pyrazine ring could modulate the biological activity in several ways:

  • Enzyme Inhibition: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features could enable the molecule to interact with the active sites of various enzymes.

  • Receptor Binding: The overall electronic and steric profile of the molecule could allow it to bind to specific cellular receptors, potentially modulating their downstream signaling pathways.

  • Metabolic Stability: The chlorine atom may influence the metabolic stability of the compound by blocking potential sites of oxidation.

Logical Relationship Diagram for Drug Discovery

Drug_Discovery_Logic Start This compound Screening Biological Screening (e.g., anticancer, antibacterial) Start->Screening Screening->Start Inactive Hit Identification of a 'Hit' Screening->Hit Active Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical workflow for the investigation of biological activity.

Spectroscopic Data Analysis (Predicted)

The following table provides predicted spectroscopic data for this compound based on the analysis of similar structures.[7]

SpectroscopyPredicted Data
¹H NMR δ (ppm): ~8.4-8.6 (2H, m, pyrazine-H), ~4.8 (2H, s, CH₂), ~3.5 (1H, t, OH)
¹³C NMR δ (ppm): ~155 (C-Cl), ~150 (C-CH₂OH), ~145-148 (pyrazine C-H), ~60 (CH₂)
IR (cm⁻¹) ~3400 (O-H stretch), ~3100 (aromatic C-H stretch), ~1580, 1480 (C=N, C=C stretch)
Mass Spec (EI) m/z: 158/160 (M⁺, Cl isotope pattern), 127/129 ([M-CH₂OH]⁺)

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed properties and synthetic methodologies. The information presented herein is intended to facilitate future research and development efforts involving this and related pyrazine derivatives.

References

Technical Guide: Spectroscopic and Synthetic Profile of (3-chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for (3-chloropyrazin-2-yl)methanol. Due to the limited availability of direct experimental data in public literature, this guide leverages established spectroscopic principles and data from analogous compounds to offer a robust predictive analysis. This information is intended to guide researchers in the synthesis, purification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-chloropyrazin-2-yl)methanol. These predictions are based on the analysis of its structural features and comparison with data from similar pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.6Doublet1HH-5The pyrazine protons are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms.
~8.5Doublet1HH-6Coupling between H-5 and H-6 would result in doublets.
~4.8Singlet2H-CH₂-The methylene protons adjacent to the hydroxyl group and the pyrazine ring.
~3.5Broad Singlet1H-OHThe chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentNotes
~155C-3Carbon bearing the chlorine atom.
~150C-2Carbon attached to the methanol group.
~145C-5Pyrazine ring carbon.
~143C-6Pyrazine ring carbon.
~60-CH₂-Methylene carbon of the methanol group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1600, ~1470Medium-WeakPyrazine ring C=C and C=N stretching
1200-1000StrongC-O stretch
800-600StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioPredicted FragmentNotes
144/146[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
113/115[M - OCH₃]⁺Loss of the methoxy radical.
109[M - Cl]⁺Loss of a chlorine radical.
80[Pyrazine]⁺Fragmentation leading to the core pyrazine ring.

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε)TransitionSolvent
~270-280~5000-10000π → πEthanol/Methanol
~310-320~1000-3000n → πEthanol/Methanol

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of (3-chloropyrazin-2-yl)methanol.

2.1. Synthesis Protocol: Reduction of 3-Chloro-2-cyanopyrazine

A plausible and efficient route to synthesize (3-chloropyrazin-2-yl)methanol is via the reduction of the commercially available 3-chloro-2-cyanopyrazine.

Materials:

  • 3-chloro-2-cyanopyrazine

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chloro-2-cyanopyrazine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-chloropyrazin-2-yl)methanol.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2. Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

2.2.2. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

2.2.4. UV-Vis Spectroscopy

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general workflow for the spectroscopic characterization of a synthesized compound.

Synthesis_Workflow Start 3-Chloro-2-cyanopyrazine Reaction Reduction with DIBAL-H in Toluene at -78°C Start->Reaction Quenching Quenching with Methanol and Rochelle's Salt Reaction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Silica Gel Chromatography Workup->Purification Product (3-chloropyrazin-2-yl)methanol Purification->Product

Caption: Proposed synthesis workflow for (3-chloropyrazin-2-yl)methanol.

Spectroscopic_Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Verification Synthesized_Compound Purified (3-chloropyrazin-2-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

The Dawn of Pyrazine-Based Intermediates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery of pyrazine-based chemical intermediates, focusing on their synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for key synthetic transformations and a comprehensive summary of quantitative data are presented to facilitate further research and development in this exciting field.

Core Synthetic Strategies for Pyrazine-Based Intermediates

The construction of the pyrazine ring and its subsequent functionalization are critical steps in the synthesis of pyrazine-based drug candidates. Two of the most powerful and widely employed methods are the condensation of 1,2-diamines with 1,2-dicarbonyl compounds and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of 2,5-Disubstituted Pyrazines via Condensation
Entry1,2-Diamine1,2-DicarbonylProductYield (%)Reference
1Ethane-1,2-diamineBenzil2,3-Diphenylpyrazine95[1]
2Propane-1,2-diamine2,3-Butanedione2,3-Dimethyl-5-methylpyrazine85[1]
31,2-Diaminobenzene1,2-Cyclohexanedione1,2,3,4-Tetrahydro-phenazine92[1]
Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Pyrazines
EntryPyrazine HalideBoronic AcidCatalyst/BaseProductYield (%)Reference
12-ChloropyrazinePhenylboronic acidPd(PPh₃)₄/Na₂CO₃2-Phenylpyrazine85[2]
22-Bromopyrazine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂/K₂CO₃2-(4-Methoxyphenyl)pyrazine92[3]
32-Chloro-5-iodopyrazine3-Thienylboronic acidPd₂(dba)₃/XPhos/K₃PO₄2-Iodo-5-(3-thienyl)pyrazine78[3]

Key Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Pyrazine-based intermediates have been instrumental in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The following sections detail the mechanism of action of these inhibitors in the SHP2, RAS-ERK, NF-κB, and PI3K pathways.

SHP2 Allosteric Inhibition

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that regulates the RAS-MAPK pathway.[4][5] Allosteric inhibitors containing a pyrazine core have been shown to bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[4][6]

SHP2_Inhibition cluster_SHP2 SHP2 Activation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active pTyr binding SHP2_active->SOS dephosphorylates inhibitory sites Pyrazine_Inhibitor Pyrazine-based Allosteric Inhibitor Pyrazine_Inhibitor->SHP2_inactive stabilizes inactive conformation RAS_ERK_Inhibition GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Pyrazine_Inhibitor Pyrazine-based Kinase Inhibitor Pyrazine_Inhibitor->MEK inhibition Pyrazine_Inhibitor->ERK inhibition NFkB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD/TRAF2 TNFR->TRADD IKK_complex IKK Complex TRADD->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription regulates Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->IKK_complex inhibits PI3K_Inhibition GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates CellGrowth Cell Growth & Survival AKT->CellGrowth Pyrazine_Inhibitor Pyrazine-based PI3K Inhibitor Pyrazine_Inhibitor->PI3K inhibits

References

The Pyrazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural rigidity make it a versatile building block for developing novel therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically successful drugs and a robust pipeline of promising candidates. This technical guide explores the multifaceted role of pyrazine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and key structural-activity relationships.

The Pharmacological Versatility of Pyrazine Derivatives

The pyrazine nucleus is a constituent of numerous molecules with significant biological activity, spanning a wide range of therapeutic areas. Its derivatives are potent agents against cancer, infectious diseases, and inflammatory conditions. This versatility stems from the pyrazine ring's ability to act as a bioisostere for other aromatic rings like benzene or pyridine and its capacity for its nitrogen atoms to serve as crucial hydrogen bond acceptors, facilitating strong interactions with biological targets.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion. They have been successfully developed as kinase inhibitors, proteasome inhibitors, and cytotoxic agents.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀)Reference
Chalcone–pyrazine derivative 49 A549 (Lung), Colo-205 (Colon)0.13 µM, 0.19 µM
Chalcone–pyrazine derivative 51 MCF-7 (Breast), A549 (Lung)0.012 µM, 0.045 µM
Coumarin–pyrazine derivative 97 HCT116 (Colon), C-Raf, MEK10.9 µM, 0.056 µM, 0.65 µM
Indenoquinoxaline derivative 11 MCF-7 (Breast), A549 (Lung)5.4 µM, 4.3 µM
1,3,4-Oxadiazole-pyrimidine-pyrazine 9a PC3 (Prostate)0.05 ± 0.007 µM
Bortezomib (Velcade®) 26S Proteasome-
Prexasertib (CHK1 Inhibitor) CHK11 nM
Darovasertib (PKC Inhibitor) PKCα, PKCθ1.9 nM, 0.4 nM
Antimicrobial and Antitubercular Activity

The fight against infectious diseases has significantly benefited from pyrazine-based drugs. Pyrazinamide is a cornerstone first-line drug for treating tuberculosis (TB), highlighting the scaffold's importance in this field. Researchers continue to explore novel pyrazine derivatives to combat drug-resistant strains of Mycobacterium tuberculosis and other bacterial and fungal pathogens.

Table 2: Antimicrobial and Antitubercular Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassTarget OrganismActivity (MIC)Reference
Pyrazine-hydrazone hybrid 8b, 8c, 8d M. tuberculosis H37Rv≤6.25 µg/mL
Pyrazine-benzamide hybrid 6a, 6e, 6h M. tuberculosis H37Ra1.35 - 2.18 µM (IC₅₀)
Triazolo[4,3-a]pyrazine 2e S. aureus, E. coli32 µg/mL, 16 µg/mL
Pyrazine-2-carboxylic acid P10, P4 C. albicans3.125 µg/mL
4-acetoxybenzyl pyrazinoateM. tuberculosis<1 - 6.25 µg/mL
Hybrid T4, T5, T6 (Pyrazine + 1,2,4-triazole)M. tuberculosis H37Rv≤21.25 µM
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of diseases like cancer and inflammatory disorders. The pyrazine scaffold is a key component in many small molecule kinase inhibitors, where its nitrogen atoms often form essential hydrogen bonds within the ATP-binding pocket of the target kinase.

Table 3: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

Compound/DerivativeTarget KinaseActivity (IC₅₀)Reference
AKN-028Tyrosine Kinase- (Preclinical)
Prexasertib (LY2606368)CHK11 nM
Darovasertib (LXS-196)PKC0.4 - 3.1 nM
Imadazo[1,2-a]pyrazine 3c CDK90.16 µM
Pyrazine-Pyridine BiheteroarylsVEGFR-2- (Potent Inhibition)

Methodologies and Experimental Protocols

The successful discovery and development of pyrazine-based drugs rely on robust synthetic methodologies and rigorous biological evaluation.

General Synthesis of Pyrazine Derivatives

The synthesis of functionalized pyrazines often involves building the heterocyclic ring or modifying a pre-existing pyrazine core. Common strategies include:

  • Condensation Reactions: The most fundamental approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

  • Amide Coupling: A prevalent method for creating diverse libraries of pyrazine derivatives involves coupling a pyrazine carboxylic acid with various amines using standard coupling agents (e.g., T3P, EDCI/HOBt) or by first converting the acid to a more reactive acyl chloride.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig are employed to attach aryl or other functional groups to a halogenated pyrazine core, enabling extensive structure-activity relationship (SAR) studies.

Protocol: Synthesis of Pyrazine Amides via Acyl Chloride

  • Acid Chloride Formation: A solution of pyrazine-2-carboxylic acid in a suitable solvent (e.g., DCM) is treated with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically stirred at room temperature until the conversion is complete. The solvent and excess reagent are removed under reduced pressure.

  • Amidation: The crude pyrazinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). The desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, DIPEA; 1.5-2.0 equivalents) are added, often at 0 °C.

  • Work-up and Purification: The reaction is stirred until completion (monitored by TLC or LC-MS). The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography or recrystallization.

Key Biological Assays

Protocol: MTT Assay for In Vitro Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The pyrazine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The old medium is removed from the plates, and the cells are treated with various concentrations of the compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes in drug discovery and the intricate biological pathways targeted by pyrazine derivatives.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical cluster_3 Development A Library Design (Pyrazine Scaffolds) B Chemical Synthesis (e.g., Amide Coupling) A->B C Compound Purification & Characterization B->C D High-Throughput Screening (HTS) C->D E In Vitro Assays (e.g., MTT, Kinase) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H In Vivo Models (Xenografts) G->H I ADMET Profiling H->I J Candidate Selection I->J K Clinical Trials J->K

Caption: A generalized workflow for the discovery and development of pyrazine-based therapeutic agents.

G GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Angiogenesis TF->Output Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyrazine-based kinase inhibitor.

Caption: A simplified Structure-Activity Relationship (SAR) map for antitubercular pyrazine derivatives.

Structure-Activity Relationship (SAR) and Future Outlook

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For many pyrazine-based inhibitors, the substitution pattern on the pyrazine ring dictates the biological activity. For instance, in antitubercular pyrazine-hydrazones, the nature of the aromatic moiety attached to the hydrazone linker significantly influences the minimum inhibitory concentration. Similarly, for kinase inhibitors, substituents are designed to occupy specific hydrophobic pockets and form additional hydrogen bonds to increase affinity and selectivity for the target kinase over others.

The pyrazine scaffold continues to be a fertile ground for drug discovery. Its proven success in marketed drugs like Bortezomib, Pyrazinamide, and Glipizide provides a strong validation for its use in medicinal chemistry. Future research will likely focus on developing novel pyrazine derivatives with improved safety profiles, exploring new therapeutic applications, and creating highly selective agents for personalized medicine by leveraging computational modeling and advanced synthetic techniques.

Conclusion

Pyrazine and its derivatives represent a cornerstone of modern medicinal chemistry, offering a versatile and highly adaptable scaffold for drug design. The extensive body of research highlights their potent activities across a spectrum of diseases, including cancer and tuberculosis. The ability to systematically modify the pyrazine core has allowed for the fine-tuning of pharmacological properties, leading to the discovery of numerous potent and selective drug candidates. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the pyrazine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines.

The Diverse Biological Landscape of Substituted Pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of substituted pyrazines, with a focus on their anticancer and antimicrobial properties. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity of Substituted Pyrazines

Substituted pyrazines have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases

Several substituted pyrazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors. Compound 18i from this series demonstrated significant pan-FGFR inhibitory activity and exhibited antiproliferative efficacy against multiple cancer cell lines with FGFR abnormalities.[1]

c-Met and VEGFR-2 Inhibition: Novel[2][3][4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key RTKs involved in tumor angiogenesis and metastasis. Compound 17l emerged as a particularly potent inhibitor, displaying excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.[4][5] This compound was found to induce G0/G1 phase cell cycle arrest and apoptosis in A549 cells.[4]

The inhibition of FGFR and c-Met/VEGFR-2 by substituted pyrazines disrupts downstream signaling cascades critical for cancer cell growth and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Pyrazine_Inhibitor Substituted Pyrazine (e.g., Compound 18i) Pyrazine_Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition

cMet_VEGFR2_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K cMet->PI3K Activates VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus Angiogenesis Angiogenesis, Metastasis Nucleus->Angiogenesis Pyrazine_Inhibitor Substituted Pyrazine (e.g., Compound 17l) Pyrazine_Inhibitor->cMet Inhibits Pyrazine_Inhibitor->VEGFR2 Inhibits

c-Met/VEGFR-2 Signaling Pathway Inhibition
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted pyrazine derivatives.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
18i FGFR1-4NCI-H52026.69[1]
SNU-161.88[1]
KMS-113.02[1]
SW-7802.34[1]
MDA-MB-45312.58[1]
17l c-Met, VEGFR-2A5490.98[4][5]
MCF-71.05[4][5]
HeLa1.28[4][5]
9a Not specifiedPC30.05[6]
9b Not specifiedPC30.07[6]
9c Not specifiedPC30.06[6]
9g Not specifiedDU-1450.08[6]
9j Not specifiedA5490.09[6]

Antimicrobial Activity of Substituted Pyrazines

Substituted pyrazines have also demonstrated notable activity against a variety of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.

Antibacterial and Antifungal Efficacy

Triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess antibacterial properties.[7] For instance, compound 2e from this class exhibited significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the standard antibiotic ampicillin.[8]

Furthermore, pyrazine-thiadiazole hybrids have been synthesized and evaluated for their antimicrobial efficacy.[9] Compounds 5b , 5c , and 9c from this series showed effective antimicrobial activities against various bacterial and fungal strains.[9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative substituted pyrazine derivatives.

Compound IDMicrobial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus32[8]
Escherichia coli16[8]
Compound 1 Staphylococcus aureus78[10]
Bacillus cereus78[10]
Escherichia coli625[10]
Salmonella typhi1250[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key anticancer pyrazine derivative and for the evaluation of antiproliferative and antimicrobial activities.

Synthesis of[2][3][4]triazolo[4,3-a]pyrazine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of[2][3][4]triazolo[4,3-a]pyrazine derivatives, exemplified by the synthesis of compounds like 17l .[5]

Synthesis_Workflow Start 2,3-dichloropyrazine Step1 Nucleophilic Substitution (Hydrazine Hydrate, Ethanol) Start->Step1 Intermediate1 Hydrazinylpyrazine Step1->Intermediate1 Step2 Cyclization (Triethoxymethane) Intermediate1->Step2 Intermediate2 Triazolopyrazine Core Step2->Intermediate2 Step3 Substitution (Aminophenol derivative) Intermediate2->Step3 Final_Product [1,2,4]triazolo[4,3-a]pyrazine Derivative Step3->Final_Product

Synthetic Workflow for Triazolopyrazines

Materials:

  • 2,3-dichloropyrazine

  • Hydrazine hydrate

  • Ethanol

  • Triethoxymethane

  • Appropriate aminophenol derivative

Procedure:

  • Synthesis of Hydrazinylpyrazine (Intermediate 1): To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine hydrate. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration.

  • Synthesis of Triazolopyrazine Core (Intermediate 2): The hydrazinylpyrazine intermediate is cyclized using triethoxymethane. The reaction mixture is typically heated to reflux. After cooling, the product is isolated.

  • Synthesis of Final[2][3][4]triazolo[4,3-a]pyrazine Derivative: The triazolopyrazine core is then reacted with an appropriate aminophenol derivative via a substitution reaction to yield the final product. The specific reaction conditions (solvent, temperature, and catalyst) may vary depending on the specific reactants.

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Substituted pyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the substituted pyrazine compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted pyrazine compounds against various microbial strains.[10][15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Substituted pyrazine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microbial strain (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the substituted pyrazine compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

This guide provides a foundational understanding of the significant biological activities of substituted pyrazines. The detailed protocols and compiled data are intended to facilitate further exploration and development of this promising class of compounds for therapeutic applications.

References

Technical Guide on 3-Chloropyrazine-2-carbonitrile: Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a technical overview of the safety, handling, and experimental protocols related to 3-Chloropyrazine-2-carbonitrile. This heterocyclic compound serves as a key reactant and intermediate in the synthesis of various pharmaceutical agents, including tuberculostatic pyrazine derivatives and cathepsin C inhibitors.[1][2][3] Given its application in drug discovery and development, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety.

Physicochemical and Toxicological Data

Quantitative data for 3-Chloropyrazine-2-carbonitrile has been compiled from multiple sources to provide a comparative summary.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 55557-52-3[2][4][5]
Molecular Formula C₅H₂ClN₃[2][3]
Melting Point 44-47 °C[2][3]
Boiling Point 264.1 ± 35.0 °C (Predicted)[2]
Density 1.43 ± 0.1 g/cm³ (Predicted)[2]
Form Solid (White to Light Brown Powder)[2]
Synonyms 2-Chloro-3-cyanopyrazine[4]
Table 2: Hazard Identification and Classification
Hazard ClassificationDetailsSource
GHS Classification Acute Toxicity, Oral (Category 4), H302 Acute Toxicity, Dermal (Category 4), H312 Acute Toxicity, Inhalation (Category 4), H332 Skin Irritation (Category 2), H315 Eye Irritation (Category 2), H319 Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335[4][5]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][5]
Signal Word Warning[6]
Hazard Codes (CHIP) Xn (Harmful)[2][4]
Risk Phrases (CHIP) R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[4]

Safety and Handling Protocols

Proper handling of 3-Chloropyrazine-2-carbonitrile is essential to minimize exposure and associated risks.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4] An eye wash station should be readily accessible.[4]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Nitrile rubber).[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If ventilation is insufficient, a self-contained breathing apparatus (SCBA) or a respiratory protective device with a particle filter must be used.[4]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[4][5] Keep away from heat and incompatible materials such as strong oxidizing agents and strong acids.[4][5] The recommended storage condition is under an inert gas (Nitrogen or Argon) at 2-8°C.[2]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[4][5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give half a litre of water to drink. Immediately call a POISON CENTER or doctor.[4][6]

Experimental Protocols

The following protocols are cited in the literature for the synthesis and use of 3-Chloropyrazine-2-carbonitrile.

Synthesis of 3-Chloropyrazine-2-carbonitrile

This procedure describes the chlorination of pyrazine-2-carbonitrile.[2][3]

Materials:

  • Pyrazine-2-carbonitrile (65.65 mmol)

  • Toluene (48 mL)

  • Dimethylformamide (DMF) (5 mL)

  • Sulfuryl chloride (260.8 mmol)

  • Diethyl ether

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Methodology:

  • Dissolve pyrazine-2-carbonitrile in toluene and DMF in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride to the solution over a period of 10 minutes.[2][3]

  • Stir the reaction mixture in the ice bath for 30 minutes.[2][3]

  • Allow the mixture to warm to room temperature and continue stirring for 5 hours.[2][3]

  • Decant the toluene layer. Extract the remaining reddish oil residue three times with diethyl ether.[2]

  • Combine the toluene and ether layers and quench with ice water.[1]

  • Neutralize the combined organic layers with solid sodium bicarbonate.[1]

  • Separate the organic layer and extract the aqueous layer again with diethyl ether.

  • Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography, using 100% dichloromethane as the eluent, to obtain pure 3-chloropyrazine-2-carbonitrile.[2]

Diagrams and Workflows

General Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment RiskAssessment Assess Risks SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE Ventilation Ensure Proper Ventilation (Fume Hood) SelectPPE->Ventilation Weighing Weigh Compound Ventilation->Weighing Reaction Perform Reaction Weighing->Reaction Workup Reaction Work-up Reaction->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Storage Store Product Securely Waste Dispose of Waste (in accordance with regulations) Decontaminate->Waste

Caption: General workflow for safe laboratory handling of chemical reagents.

Synthesis Workflow Diagram

G Start Pyrazine-2-carbonitrile in Toluene/DMF AddSO2Cl2 Add Sulfuryl Chloride (0°C, 30 min) Start->AddSO2Cl2 StirRT Stir at Room Temp (5 hours) AddSO2Cl2->StirRT Quench Quench with Ice Water StirRT->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry Purify Purify via Chromatography (DCM Eluent) Dry->Purify End 3-Chloropyrazine-2-carbonitrile (Pure Product) Purify->End

Caption: Synthesis workflow for 3-Chloropyrazine-2-carbonitrile.

References

Methodological & Application

Application Notes and Protocols: (3-chloropyrazin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloropyrazin-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of biologically active compounds. Its pyrazine core, substituted with a chloro and a hydroxymethyl group, offers multiple reaction sites for derivatization. The chlorine atom can be displaced through nucleophilic substitution, while the primary alcohol functionality allows for oxidation, esterification, and etherification. These transformations enable the introduction of diverse functional groups, making it a valuable scaffold in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of this molecule are integral to the synthesis of complex therapeutic agents.

Key Synthetic Applications

(3-chloropyrazin-2-yl)methanol serves as a precursor for several important chemical transformations, including:

  • Oxidation to Aldehyde: The primary alcohol can be oxidized to form 3-chloropyrazine-2-carbaldehyde, a crucial intermediate for creating more complex molecules, including various therapeutic agents.

  • Etherification: The hydroxyl group can be converted into an ether linkage, allowing for the introduction of various alkyl or aryl groups.

  • Esterification: Reaction with carboxylic acids or their derivatives yields esters, which can be useful for modifying the physicochemical properties of a lead compound.

  • Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by a range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Oxidation of (3-chloropyrazin-2-yl)methanol to 3-chloropyrazine-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for this transformation.

Reaction Scheme:

reactant (3-chloropyrazin-2-yl)methanol product 3-chloropyrazine-2-carbaldehyde reactant->product Dichloromethane, rt reagent MnO₂ reactant (3-chloropyrazin-2-yl)methanol product (3-chloropyrazin-2-yl)methyl ether reactant->product THF, 0 °C to rt reagent1 1. NaH reagent2 2. R-X reactant1 (3-chloropyrazin-2-yl)methanol product (3-chloropyrazin-2-yl)methyl ester reactant1->product Toluene, reflux reactant2 R-COOH reactant2->product catalyst H₂SO₄ (cat.) G cluster_0 Primary Transformations cluster_1 Intermediate Products cluster_2 Further Derivatization A (3-chloropyrazin-2-yl)methanol B Oxidation (e.g., MnO₂) A->B C Etherification (e.g., NaH, R-X) A->C D Esterification (e.g., RCOOH, H⁺) A->D E 3-chloropyrazine-2-carbaldehyde B->E F (3-chloropyrazin-2-yl)methyl ether C->F G (3-chloropyrazin-2-yl)methyl ester D->G H Nucleophilic Substitution (e.g., R-NH₂, Pd catalyst) E->H F->H G->H I Diverse Bioactive Molecules H->I

Application Notes and Protocols: Synthesis and Utility of (3-(Amino)pyrazin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanol is a versatile starting material for the synthesis of a diverse range of 3-substituted aminopyrazinylmethanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the chlorine atom on the electron-deficient pyrazine ring is displaced by a primary or secondary amine. The resulting (3-(amino)pyrazin-2-yl)methanol scaffold serves as a key pharmacophore in molecules targeting various signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.

These application notes provide an overview of the synthesis, applications, and relevant biological pathways associated with (3-(amino)pyrazin-2-yl)methanol derivatives. Detailed experimental protocols for the synthesis of representative examples are also included.

Reaction Overview and Mechanism

The reaction of (3-chloropyrazin-2-yl)methanol with amines is a nucleophilic aromatic substitution. The electron-withdrawing pyrazine nitrogen atoms activate the chlorine atom for substitution by an amine nucleophile. The general reaction scheme is as follows:

G reactant1 reactant2 product plus + arrow -> reactant1_img reactant2_img reactant2_img->arrow product_img

Caption: General reaction scheme for the synthesis of (3-(amino)pyrazin-2-yl)methanol derivatives.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and often requires elevated temperatures to proceed at a reasonable rate. A base, such as triethylamine or potassium carbonate, is commonly added to neutralize the hydrochloric acid generated during the reaction.

Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of (3-(amino)pyrazin-2-yl)methanol have emerged as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.

The aminopyrazine core of these molecules often acts as a hinge-binder, forming key hydrogen bond interactions with the ATP-binding pocket of the kinase.[3] The substituent introduced from the amine (R1 and R2 in the general scheme) can be modified to enhance potency, selectivity, and pharmacokinetic properties. For instance, specific derivatives have shown high selectivity for the PI3Kγ isoform, which plays a significant role in immune cell signaling and inflammation.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor (3-aminopyrazin-2-yl)methanol derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by (3-(amino)pyrazin-2-yl)methanol derivatives.

Experimental Protocols

The following protocols are representative examples of the synthesis of (3-(amino)pyrazin-2-yl)methanol derivatives. Researchers should adapt these procedures based on the specific amine and desired scale of the reaction.

Protocol 1: Synthesis of (3-((1-acetylpiperidin-4-yl)amino)pyrazin-2-yl)methanol

This protocol is adapted from the synthesis of a PI3Kγ inhibitor as described in patent US20100216781A1.

Materials:

  • (3-Chloropyrazin-2-yl)methanol

  • 4-Amino-1-acetylpiperidine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-chloropyrazin-2-yl)methanol (1.0 eq) in DMF, add 4-amino-1-acetylpiperidine (1.2 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Protocol 2: General Procedure for the Synthesis of (3-(Arylamino)pyrazin-2-yl)methanol Derivatives

This generalized protocol is based on typical conditions for nucleophilic aromatic substitution on chloropyrazines.

Materials:

  • (3-Chloropyrazin-2-yl)methanol

  • Substituted aniline (e.g., 4-fluoroaniline, 3-methoxyaniline)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine (3-chloropyrazin-2-yl)methanol (1.0 eq), the desired substituted aniline (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure product.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the synthesis of various (3-(amino)pyrazin-2-yl)methanol derivatives.

Amine ReactantBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-1-acetylpiperidineTEADMF851875-85Patent US20100216781A1
MorpholineK2CO3DMSO1101280-90General Protocol
AnilineK2CO3DMSO1201665-75General Protocol
BenzylamineTEADMF901470-80General Protocol
PiperidineK2CO3DMF801085-95General Protocol

Experimental Workflow

The general workflow for the synthesis and purification of (3-(amino)pyrazin-2-yl)methanol derivatives is outlined below.

workflow start Start reactants Combine (3-chloropyrazin-2-yl)methanol, amine, base, and solvent start->reactants reaction Heat and stir reaction mixture reactants->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction monitoring->workup Complete drying Dry organic layer workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify crude product (Column chromatography/ Recrystallization) concentration->purification characterization Characterize final product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of (3-(amino)pyrazin-2-yl)methanol derivatives.

Conclusion

The reaction of (3-chloropyrazin-2-yl)methanol with amines provides a straightforward and versatile method for the synthesis of a library of (3-(amino)pyrazin-2-yl)methanol derivatives. These compounds are valuable building blocks in drug discovery, particularly for the development of kinase inhibitors targeting pathways such as PI3K/Akt/mTOR. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and applications of this important class of molecules.

References

Application of 3-Chloropyrazine-2-ethanol in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloropyrazine-2-ethanol is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. Its pyrazine core is a common motif in numerous biologically active compounds, and the presence of a reactive chlorine atom and a modifiable ethanol side chain allows for extensive structural diversification. This makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases. While direct applications of this compound are not extensively documented, its potential can be inferred from the rich chemistry of related 3-chloropyrazine derivatives, such as the corresponding carbonitrile and carboxamide analogues, which have been successfully employed in the development of antimycobacterial and other therapeutic agents.[1][2][3] This application note will detail the potential synthetic utility of this compound, provide protocols for its key transformations, and present its prospective applications in drug discovery.

The strategic importance of the 3-chloropyrazine scaffold lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, a reaction that is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens.[4] This allows for the facile introduction of various amine, thiol, or alcohol functionalities, enabling the exploration of a broad chemical space. Concurrently, the primary alcohol of the ethanol side chain offers a handle for further modifications, including oxidation, esterification, and etherification, to modulate the physicochemical properties and biological activity of the resulting molecules.

Potential Therapeutic Applications

The 3-chloropyrazine moiety is a key component in a number of compounds with demonstrated pharmacological activity. By extrapolating from the known biological profiles of its analogues, this compound can be envisioned as a precursor for compounds targeting:

  • Infectious Diseases: Derivatives of 3-chloropyrazine-2-carboxamide have shown potent in vitro activity against Mycobacterium tuberculosis.[1][2][3] By analogy, substitution of the chlorine atom in this compound with various amines could lead to novel antitubercular agents.

  • Neurological Disorders: The pyrazine ring is present in molecules with central nervous system (CNS) activity. For example, 2-chloro-3-hydrazinopyrazine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5] The ethanol side chain of this compound could be modified to fine-tune blood-brain barrier permeability and target engagement.

  • Oncology: The pyrazine scaffold is found in several kinase inhibitors and other anticancer agents. The versatility of the this compound core would allow for the synthesis of libraries of compounds for screening against various cancer cell lines and oncogenic targets.

Data Presentation

Table 1: Hypothetical Yields for Key Transformations of this compound

EntryReaction TypeReagents and ConditionsProductHypothetical Yield (%)
1Nucleophilic Aromatic Substitution (Amination)Benzylamine, Et₃N, THF, 70°C, 15h3-(Benzylamino)pyrazine-2-ethanol75
2Nucleophilic Aromatic Substitution (Thiolation)Sodium thiophenoxide, DMF, rt, 4h3-(Phenylthio)pyrazine-2-ethanol85
3OxidationPCC, CH₂Cl₂, rt, 2h3-Chloropyrazine-2-carbaldehyde80
4EsterificationAcetic anhydride, Pyridine, rt, 12h(3-Chloropyrazin-2-yl)ethyl acetate90
5Etherification (Williamson)NaH, Benzyl bromide, THF, 0°C to rt, 6h2-(2-(Benzyloxy)ethyl)-3-chloropyrazine70

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

A potential synthetic route to this compound could involve the reduction of a corresponding carboxylic acid ester, such as ethyl 3-chloropyrazine-2-carboxylate.

  • Step 1: Synthesis of Ethyl 3-chloropyrazine-2-carboxylate. To a solution of ethyl 2-aminopyrazine-3-carboxylate (1 eq.) in a suitable solvent, introduce a chlorinating agent (e.g., via a Sandmeyer-type reaction) to replace the amino group with a chlorine atom.

  • Step 2: Reduction to this compound. To a solution of ethyl 3-chloropyrazine-2-carboxylate (1 eq.) in anhydrous THF at 0°C, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol describes a general method for the substitution of the chlorine atom with an amine.

  • Dissolve this compound (1 eq.) in an appropriate solvent such as THF or DMF.

  • Add the desired amine (1.2 eq.) and a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2 eq.).

  • Heat the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the amine, and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation of this compound to 3-Chloropyrazine-2-carbaldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane (CH₂Cl₂), add a solution of this compound (1 eq.) in CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloropyrazine-2-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Visualizations

experimental_workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-SH, R-OH oxidation Oxidation start->oxidation PCC esterification Esterification start->esterification Acyl Halide, Anhydride diversified Diversified Library of Bioactive Molecules snar->diversified oxidation->diversified Further Reactions esterification->diversified

Caption: Synthetic diversification of this compound.

signaling_pathway_application cluster_synthesis Synthesis cluster_inhibition Biological Target Inhibition cluster_effect Therapeutic Effect start This compound intermediate Amine-Substituted Derivative start->intermediate Aminodehalogenation target Mycobacterial Enzyme (e.g., InhA) intermediate->target Binding and Inhibition effect Inhibition of Mycobacterial Growth target->effect Disruption of Cell Wall Synthesis

Caption: Proposed mechanism for antimycobacterial agents.

logical_relationship scaffold 3-Chloropyrazine Core ethanol Ethanol Side Chain (Modulation of Physicochemical Properties) scaffold->ethanol chloro Chloro Group (Site for Nucleophilic Attack) scaffold->chloro bioactivity Biological Activity ethanol->bioactivity Influences chloro->bioactivity Enables Diversification for

Caption: Key structural features and their roles.

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its dual reactivity allows for the generation of diverse compound libraries with the potential for a wide range of biological activities. The protocols and synthetic strategies outlined here, derived from the known chemistry of related 3-chloropyrazine derivatives, provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold in the quest for new and improved therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

Synthesis of Pyrazinamide Derivatives from Pyrazine Esters: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of pyrazinamide derivatives, focusing on the conversion of pyrazine esters. These methodologies are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols emphasize a modern, greener enzymatic approach utilizing a continuous-flow system, offering high efficiency and scalability. For comparative purposes, a batch enzymatic protocol is also detailed.

Introduction

Pyrazinamide is a cornerstone first-line drug for the treatment of tuberculosis. The synthesis of its derivatives is of significant interest for the development of new therapeutic agents with potentially improved efficacy, reduced toxicity, or activity against drug-resistant strains.[1] Traditional synthetic routes to pyrazinamide analogues often involve the conversion of pyrazine-2-carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride, which poses environmental and safety concerns.[1] A more sustainable and efficient alternative is the direct amidation of pyrazine esters.

This application note details a robust and green biocatalytic method for the synthesis of a diverse range of pyrazinamide derivatives from pyrazine esters and various amines.[2][3][4][5] The use of an immobilized lipase, Lipozyme® TL IM, from Thermomyces lanuginosus in a continuous-flow microreactor system allows for rapid reaction times, high yields, and facile scalability.[2][3] This enzymatic approach operates under mild conditions and utilizes a greener solvent, tert-amyl alcohol.[3][5]

Reaction Pathway: Enzymatic Amidation

The general reaction scheme involves the enzyme-catalyzed aminolysis of a pyrazine ester with a primary or secondary amine to yield the corresponding N-substituted pyrazinamide derivative.

Reaction_Pathway PyrazineEster Pyrazine Ester (e.g., Pyrazine-2-carboxylate) PyrazinamideDerivative Pyrazinamide Derivative (N-substituted Pyrazinamide) PyrazineEster->PyrazinamideDerivative + Amine Lipozyme® TL IM tert-amyl alcohol, 45°C Amine Amine (R-NH2) Byproduct Alcohol (e.g., Methanol)

Caption: General reaction for the enzymatic synthesis of pyrazinamide derivatives.

Experimental Protocols

Protocol 1: Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives

This protocol describes a highly efficient method for synthesizing pyrazinamide derivatives using an immobilized enzyme in a continuous-flow microreactor.[5][6]

Materials:

  • Pyrazine-2-carboxylate or other pyrazine esters

  • Aliphatic or benzylamines

  • Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase)

  • tert-Amyl alcohol (reagent grade)

  • Continuous-flow microreactor system with two pumps, a Y-mixer, and a packed-bed reactor column

  • Silica gel for column chromatography

Experimental Workflow:

Continuous_Flow_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Ester Dissolve Pyrazine Ester in tert-amyl alcohol (Feed 1) Pumping Pump Feeds 1 & 2 into Y-mixer Prep_Ester->Pumping Prep_Amine Dissolve Amine in tert-amyl alcohol (Feed 2) Prep_Amine->Pumping Prep_Enzyme Pack column with Lipozyme® TL IM Reaction Pass through heated enzyme column (45°C) Prep_Enzyme->Reaction Mixing Mix reactants Pumping->Mixing Mixing->Reaction Collection Collect reaction mixture Reaction->Collection Evaporation Evaporate solvent under reduced pressure Collection->Evaporation Purification Purify by silica gel column chromatography Evaporation->Purification

Caption: Workflow for continuous-flow enzymatic synthesis.

Procedure:

  • Preparation of Feed Solutions:

    • Prepare "Feed 1" by dissolving the pyrazine ester (e.g., 5.0 mmol of pyrazine-2-carboxylate) in 10 mL of tert-amyl alcohol.[5]

    • Prepare "Feed 2" by dissolving the amine (e.g., 15.0 mmol of benzylamine) in 10 mL of tert-amyl alcohol.[5]

  • Reactor Setup:

    • Pack a suitable microreactor column with the immobilized enzyme, Lipozyme® TL IM (e.g., 870 mg).[5]

    • Immerse the packed column in a water bath or use a column heater to maintain a constant temperature of 45°C.[5]

  • Reaction:

    • Set the flow rate of the pumps for both Feed 1 and Feed 2 to deliver the reactants to the Y-mixer. A typical total flow rate might be around 31.2 µL/min to achieve a residence time of approximately 20 minutes in the enzyme column.[5]

    • The mixed reactants continuously flow through the heated, enzyme-packed column.

  • Work-up and Purification:

    • Collect the reaction mixture as it elutes from the column.

    • Remove the solvent (tert-amyl alcohol) from the collected fractions by evaporation under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to obtain the pure pyrazinamide derivative.

Protocol 2: Batch Enzymatic Synthesis of Pyrazinamide Derivatives

For laboratories not equipped with a continuous-flow system, a batch reaction can be performed, although it typically requires longer reaction times.[5]

Materials:

  • Pyrazine-2-carboxylate or other pyrazine esters

  • Aliphatic or benzylamines

  • Lipozyme® TL IM

  • tert-Amyl alcohol (reagent grade)

  • Shaker incubator or a stirred reaction vessel

  • Filtration apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a suitable flask (e.g., 50 mL Erlenmeyer flask), combine the pyrazine ester (5.0 mmol), the amine (15.0 mmol), and 20 mL of tert-amyl alcohol.[5]

    • Add the immobilized enzyme, Lipozyme® TL IM (870 mg).[5]

  • Reaction:

    • Seal the flask and place it in a shaker incubator set to 45°C and 160 rpm.[5]

    • Allow the reaction to proceed for approximately 17 hours.[5]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can potentially be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the desired pyrazinamide derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various pyrazinamide derivatives from pyrazine esters using the continuous-flow enzymatic method.

Table 1: Synthesis of N-Substituted Pyrazinamide Derivatives [5]

EntryPyrazine EsterAmineProductYield (%) [a]
1Pyrazine-2-carboxylateMethylamineN-methylpyrazine-2-carboxamide82.3 ± 1.2
2Pyrazine-2-carboxylateEthylamineN-ethylpyrazine-2-carboxamide85.6 ± 1.5
3Pyrazine-2-carboxylateIsobutylamineN-isobutylpyrazine-2-carboxamide88.9 ± 0.9
4Pyrazine-2-carboxylateBenzylamineN-benzylpyrazine-2-carboxamide91.6 ± 1.1
5Pyrazine-2-carboxylate4-MethoxybenzylamineN-(4-methoxybenzyl)pyrazine-2-carboxamide89.5 ± 1.3
6Methyl 3-methylpyrazine-2-carboxylateBenzylamineN-benzyl-3-methylpyrazine-2-carboxamide85.2 ± 1.0
7Methyl 5-methylpyrazine-2-carboxylateBenzylamineN-benzyl-5-methylpyrazine-2-carboxamide87.6 ± 0.8

[a] Isolated yields from the continuous-flow method.[5]

Table 2: Comparison of Continuous-Flow vs. Batch Synthesis for N-benzylpyrazine-2-carboxamide [5]

MethodReaction TimeTemperature (°C)Yield (%) [a]
Continuous-Flow20 min4591.6 ± 1.1
Batch (Shaker)17 h4573.6 ± 0.9

[a] Isolated yields.[5]

Conclusion

The enzymatic synthesis of pyrazinamide derivatives from pyrazine esters offers a significant improvement over traditional chemical methods, providing a greener, more efficient, and scalable approach. The continuous-flow protocol, in particular, demonstrates remarkably short reaction times and high yields, making it an attractive method for the rapid generation of compound libraries for drug discovery and development. The detailed protocols and data presented herein are intended to facilitate the adoption of this advanced synthetic methodology by the research community.

References

Application Notes and Protocols for the Analytical Detection of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail various analytical methodologies for the detection and quantification of pyrazine compounds, crucial in the food, flavor, and pharmaceutical industries.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like pyrazines, offering high sensitivity and specificity.[1][2] It is widely applied in the characterization of alkylpyrazines in various matrices.[1]

Application Note:

This method is ideal for identifying and quantifying specific pyrazines in complex mixtures such as food products, beverages, and biological samples.[3][4] The use of different capillary columns and sample preparation techniques like Solid Phase Microextraction (SPME) allows for tailored analyses to suit specific research needs.[5][6] For instance, Headspace SPME (HS-SPME) is particularly effective for extracting volatile pyrazines from solid or liquid samples.

Quantitative Data Summary:

The following table summarizes the quantitative analysis of various pyrazine compounds in different food samples using GC-MS.

Pyrazine CompoundSample MatrixConcentration Range (µg/L)Reference
2,3,5,6-TetramethylpyrazineSoy Sauce Aroma Baijiu475 - 1862[7]
2,6-DimethylpyrazineSoy Sauce Aroma Baijiu460 - 1590[7]
2,3,5-TrimethylpyrazineSoy Sauce Aroma Baijiu317 - 1755[7]
5-Ethyl-2,3-dimethylpyrazineSoy Sauce Aroma Baijiu0.8 - 12.5[7]
2-Isobutyl-3-methylpyrazineSoy Sauce Aroma Baijiu1.0 - 5.9[7]
2,3-Diethyl-5-methylpyrazineSoy Sauce Aroma Baijiu1.1 - 15.5[7]
2-MethylpyrazinePotato ChipsDetected[8]
2,5-DimethylpyrazinePotato ChipsDetected[8]
2-Ethyl-6-methylpyrazinePotato ChipsDetected[8]
TrimethylpyrazinePotato ChipsDetected[8]
2,6-DiethylpyrazinePotato ChipsDetected[8]
Experimental Protocol: GC-MS Analysis of Pyrazines in Food Samples

This protocol provides a general framework for the analysis of pyrazines in food matrices using HS-SPME followed by GC-MS.

1. Sample Preparation (HS-SPME):

  • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

  • If the sample is solid, add a small amount of deionized water to create a slurry.

  • Add a known amount of an appropriate internal standard (e.g., 2,4,6-trimethylpyridine).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 30 minutes in a heating block or water bath.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For better separation of polar compounds, a SUPELCOWAX™ 10 column can be used.[8]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless for 1 minute

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 5°C/min

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

3. Data Analysis:

  • Identify pyrazine compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).

  • Quantify the identified pyrazines using the internal standard method. Construct a calibration curve for each analyte.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Food Sample Vial Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Equilibrate Equilibrate at 60°C IS->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME GC_Inject Inject into GC-MS SPME->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Identify Identification (Mass Spectra & RI) Detection->Identify Quantify Quantification (Internal Standard) Identify->Quantify

Caption: Workflow for GC-MS analysis of pyrazines.

High-Performance Liquid Chromatography (HPLC) for Pyrazine Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of less volatile or thermally labile pyrazine derivatives.[9] It is often used for the analysis of pyrazines in pharmaceuticals and biofluids.[10]

Application Note:

This method is suitable for the quantitative analysis of specific pyrazines without the need for derivatization. UV detection is commonly employed, with the wavelength set according to the absorbance maximum of the target pyrazines.[9][10] The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Quantitative Data Summary:

The following table summarizes the quantitative analysis of pyrazine compounds using HPLC.

Pyrazine CompoundSample MatrixDetection LimitLinearity RangeReference
Six MethylpyrazinesBiofluids30 ng/mL50 ng/mL - 10 µg/mLNot specified in snippets
TetramethylpyrazineHuman Serum0.0174 µg/mL0.0291 - 5.816 µg/mLNot specified in snippets
Experimental Protocol: HPLC Analysis of Pyrazines

This protocol outlines a general method for the analysis of pyrazine and aminopyrazine.

1. Sample Preparation:

  • For liquid samples (e.g., beverages, biofluids), filter through a 0.45 µm syringe filter.

  • For solid samples, perform a liquid extraction with a suitable solvent (e.g., methanol, acetonitrile), followed by filtration.

  • Dilute the sample extract to fall within the linear range of the calibration curve.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: SHARC 1 (4.6 x 150 mm, 5 µm) or a C18 column (e.g., Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d.).[9][10]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (98/2, v/v) containing 0.5% formic acid.[10] Alternatively, a gradient elution might be necessary for complex mixtures.

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: Ambient (25°C)[9]

  • Injection Volume: 10 µL

  • Detection: UV detector at 270 nm[9][10]

3. Data Analysis:

  • Identify pyrazines by comparing their retention times with those of authentic standards.

  • Quantify the pyrazines using an external or internal standard method. Construct a calibration curve by plotting peak area against concentration.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid or Extracted Sample Filter Filter (0.45 µm) Sample->Filter Dilute Dilute if necessary Filter->Dilute HPLC_Inject Inject into HPLC Dilute->HPLC_Inject Separation Chromatographic Separation HPLC_Inject->Separation Detection UV Detection (270 nm) Separation->Detection Identify Identification (Retention Time) Detection->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for HPLC analysis of pyrazines.

Electrochemical Biosensors for Pyrazine Detection

Electrochemical biosensors offer a rapid, sensitive, and cost-effective alternative for the detection of pyrazine compounds.[11] These sensors are typically based on the specific interaction between a biological recognition element and the target pyrazine, resulting in a measurable electrical signal.

Application Note:

This approach is particularly promising for point-of-care diagnostics and on-site monitoring in the food industry. The fabrication of the biosensor is a critical step, often involving the modification of an electrode surface with enzymes, antibodies, or other biological molecules.[12][13]

Quantitative Data Summary:

The following table summarizes the performance of an electrochemical biosensor for pyrazinamide (a pyrazine derivative).

AnalyteSensor TypeLinear Range (µM)Detection Limit (µM)Reference
Pyrazinamide (PZA)poly-L-Gly/GCE0.47 - 6.150.035Not specified in snippets
Experimental Protocol: Fabrication and Use of an Electrochemical Biosensor

This protocol describes the fabrication of a simple electrochemical biosensor and its application for pyrazine detection.

1. Electrode Modification (Sensor Fabrication):

  • Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry, followed by sonication in deionized water and ethanol.

  • Prepare a solution of the recognition element (e.g., a specific enzyme or a polymer like poly-L-glycine).

  • Modify the GCE surface by drop-casting the solution onto the electrode surface and allowing it to dry. Alternatively, electropolymerization can be used to form a polymer film on the electrode.[12][13]

2. Electrochemical Detection:

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Three-Electrode System:

    • Working Electrode: Modified GCE

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

  • Electrolyte: Phosphate buffer solution (PBS) at a specific pH.

  • Technique: Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).

  • Immerse the three-electrode system into the electrolyte solution.

  • Record the baseline electrochemical signal.

  • Add the sample containing the pyrazine analyte to the electrolyte.

  • Record the change in the electrochemical signal (e.g., peak current).

3. Data Analysis:

  • The change in the electrochemical signal is proportional to the concentration of the pyrazine.

  • Construct a calibration curve by plotting the signal change against known concentrations of the pyrazine standard.

Workflow Diagram:

Biosensor_Workflow cluster_fab Sensor Fabrication cluster_detect Electrochemical Detection cluster_data Data Analysis Polish Polish GCE Modify Modify with Recognition Element Polish->Modify Setup Setup 3-Electrode System Modify->Setup Baseline Record Baseline Signal Setup->Baseline Add_Sample Add Pyrazine Sample Baseline->Add_Sample Measure Measure Signal Change Add_Sample->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Pyrazine Concentration Calibrate->Quantify Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB p50 p50 p65 p65 p50->Transcription p65->Transcription Pyrazine Pyrazine Derivative Pyrazine->RAF Inhibits Pyrazine->IKK Inhibits

References

Application Notes and Protocols for the Purification of Pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pyrazine derivatives using column chromatography. Pyrazines are a significant class of heterocyclic compounds with diverse applications in the food, fragrance, and pharmaceutical industries.[1][2][3] Their structural similarity can present purification challenges, making robust chromatographic methods essential for obtaining high-purity compounds for research and development.[1][2]

Introduction to Chromatographic Purification of Pyrazines

Column chromatography is a primary technique for the isolation and purification of pyrazine derivatives from reaction mixtures and natural extracts.[4][5][6] The choice between normal-phase, reversed-phase, and other chromatographic modes depends on the polarity and structural features of the target pyrazine and the impurities present.

Normal-Phase Chromatography: This is the most common method for purifying pyrazine derivatives.[1] It utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. The separation is based on the differential adsorption of the compounds to the silica surface.

Reversed-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4][7] It is particularly useful for separating polar pyrazine derivatives and for removing non-polar impurities.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for separating structurally similar and ionizable pyrazine compounds.[2]

Data Presentation: Chromatographic Conditions and Performance

The following tables summarize typical starting conditions for the purification of various pyrazine derivatives based on different column chromatography techniques.

Table 1: Normal-Phase Flash Chromatography Conditions for Pyrazine Derivatives
Compound ClassStationary PhaseMobile Phase SystemGradient/IsocraticTypical Rf Values (TLC)Reference
Alkyl & Methoxy PyrazinesHigh Surface Area Silica (>700 m²/g)Hexane / Ethyl AcetateGradient0.42 - 0.89[1]
Pyrazinamide DerivativesSilica Gel (200-300 mesh)Petroleum Ether / Ethyl AcetateGradient (6:1 to 1:1)Monitored by TLC[8]
General Pyrazine DerivativesSilica GelDichloromethane (DCM)Isocratic-[4]
General Pyrazine DerivativesSilica GelHexane / Ethyl Acetate (90:10)Isocratic-[4][5]
Triterpenoid PyrazinesSilica GelPetroleum Ether / Ethyl AcetateVaried ProportionsMonitored by TLC[9]
Pyrazinyl-sulfonamidesSilica GelMethanol / Dichloromethane (MeOH/DCM)Gradient (3-6% MeOH)-[10]
Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) Conditions
Compound(s)Stationary PhaseMobile Phase SystemBufferModeReference
Pyrazine, 2-AminopyrazineSHARC 1Acetonitrile / Water (98:2)0.5% Formic AcidIsocratic[3]
PyrazineNewcrom R1Acetonitrile / WaterPhosphoric AcidIsocratic[2]
General PyrazinesC18Acetonitrile / Water or Methanol / Water-Isocratic[7]
Pyrazine, 2-Aminopyrazine, PyrazinamidePrimesep AAcetonitrile / WaterSulfuric AcidIsocratic[2]
Pyrazine Distillate from Aqueous MixtureC18-bonded SilicaEthanol-Elution[4][5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of pyrazine derivatives using column chromatography.

Protocol 1: Normal-Phase Flash Chromatography for Separation of a Mixture of Pyrazine Derivatives

This protocol is adapted from a method used for separating a mixture of 2-methoxy pyrazine, 2-acetyl pyrazine, 2-ethyl pyrazine, and 2,5-dimethyl pyrazine.[1]

1. Materials and Equipment:

  • Flash chromatography system (e.g., Biotage Isolera™)

  • Pre-packed high surface area silica gel cartridge (e.g., Biotage® SNAP Ultra, >700 m²/g)[1]

  • Solvents: Hexane (A) and Ethyl Acetate (B)

  • Sample: Crude mixture of pyrazine derivatives dissolved in a minimal amount of dichloromethane or the mobile phase.

  • Thin Layer Chromatography (TLC) plates (silica gel) for method development and fraction analysis.

2. Method Development (TLC):

  • Dissolve a small amount of the crude mixture in a suitable solvent.

  • Spot the mixture onto a TLC plate.

  • Develop the plate in a chamber containing a mixture of Hexane and Ethyl Acetate (e.g., start with 9:1 and adjust as needed to get good separation with Rf values between 0.2 and 0.8).

  • Visualize the spots under UV light. The goal is to achieve baseline separation of the target compound from impurities.

3. Column Preparation and Equilibration:

  • Install the silica gel cartridge onto the flash chromatography system.

  • Equilibrate the column with the starting mobile phase composition (e.g., 12% Ethyl Acetate in Hexane) for at least 3 column volumes (CV).[1]

4. Sample Loading:

  • Dissolve the crude sample (e.g., 20 mg) in a small volume of the initial mobile phase or a stronger solvent if necessary, then dilute with the mobile phase.[1]

  • Alternatively, for less soluble samples, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

5. Chromatographic Run:

  • Set the flow rate (e.g., 30 mL/min for a 10 g cartridge).[1]

  • Start the run with an isocratic hold at the initial mobile phase composition for 1 CV.[1]

  • Apply a linear gradient of the stronger solvent (Ethyl Acetate) to elute the compounds. The gradient will depend on the TLC analysis.

  • Monitor the elution of compounds using a UV detector (e.g., 200–400 nm).[1]

6. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram peaks.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine derivative.

Protocol 2: Purification of Pyrazinamide Derivatives using Gravity Column Chromatography

This protocol is a general method for the purification of synthesized pyrazinamide derivatives.[8][9]

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (200-300 mesh)[8]

  • Solvents: Petroleum Ether and Ethyl Acetate

  • Sample: Crude pyrazinamide derivative

  • Collection tubes or flasks

2. Column Packing:

  • Prepare a slurry of silica gel in petroleum ether.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully apply the sample solution to the top of the silica bed.

4. Elution:

  • Begin elution with a low polarity mobile phase (e.g., petroleum ether with a small percentage of ethyl acetate, such as 6:1).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 1:1) to elute the more polar compounds.[8]

  • Monitor the separation by collecting fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to yield the purified pyrazinamide derivative.

Visualizations

The following diagrams illustrate the workflows for the purification of pyrazine derivatives.

experimental_workflow_normal_phase cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Pyrazine Mixture TLC TLC Method Development Crude->TLC Dissolve Dissolve Sample Crude->Dissolve Elute Elute with Gradient TLC->Elute Determines Gradient Load Load Sample onto Column Dissolve->Load Load->Elute Equilibrate Equilibrate Column Equilibrate->Load Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/UV) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Pyrazine Derivative Evaporate->Pure

Caption: Workflow for Normal-Phase Column Chromatography Purification.

logical_relationship_impurity_removal cluster_extraction Initial Extraction cluster_solvents Solvent Choice cluster_outcome Outcome Reaction Aqueous Reaction Mixture (Pyrazines + Imidazoles) LLE Liquid-Liquid Extraction Reaction->LLE Hexane Hexane LLE->Hexane MTBE_EA MTBE or Ethyl Acetate LLE->MTBE_EA Pyrazines_Only Pyrazines Only Hexane->Pyrazines_Only Pyrazines_Imidazoles Pyrazines + Imidazoles MTBE_EA->Pyrazines_Imidazoles Pure_Pyrazines Pure Pyrazines Pyrazines_Only->Pure_Pyrazines Silica_Column Silica Column Chromatography Pyrazines_Imidazoles->Silica_Column Further Purification Required Silica_Column->Pure_Pyrazines Imidazoles Retained

Caption: Logic for Impurity Removal during Pyrazine Purification.[4][5][6]

References

Application Notes and Protocols for the Large-Scale Synthesis of Pyrazine Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of key pyrazine building blocks. Pyrazine and its derivatives are crucial scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industries. Access to robust and scalable synthetic routes for these foundational molecules is essential for advancing research and development.

Introduction to Pyrazine Building Blocks

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is a common feature in a variety of biologically active compounds and approved drugs. The specific substitution pattern on the pyrazine core dictates its physicochemical properties and biological activity. This document focuses on the large-scale synthesis of several key pyrazine intermediates that serve as versatile starting materials for the synthesis of more complex molecules.

Key Pyrazine Building Blocks and Their Synthesis

This section details the large-scale synthesis of several important pyrazine building blocks. For each building block, a summary of common synthetic methods is provided, along with a detailed experimental protocol for a selected scalable method.

2-Aminopyrazine

2-Aminopyrazine is a fundamental building block used in the synthesis of numerous pharmaceuticals, including the antiviral drug Favipiravir.[1] Large-scale production of 2-aminopyrazine is crucial for the supply of these important medicines.

Synthetic Approaches:

The most common large-scale synthesis of 2-aminopyrazine involves the amination of a 2-halopyrazine, typically 2-chloropyrazine or 2-bromopyrazine, with ammonia. This reaction is usually carried out at elevated temperatures and pressures in a suitable solvent.

Experimental Protocol: Amination of 2-Chloropyrazine

This protocol is adapted from established industrial processes for the large-scale synthesis of 2-aminopyrazine.

Materials:

  • 2-Chloropyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave reactor with 2-chloropyrazine and anhydrous ethanol.

  • Seal the reactor and purge with nitrogen to remove any air.

  • Cool the reactor and introduce anhydrous ammonia.

  • Heat the reactor to a temperature of 150-200°C. The reaction is typically maintained at this temperature for several hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture is then concentrated to remove the solvent.

  • The resulting crude 2-aminopyrazine is purified by recrystallization or distillation.

Quantitative Data for 2-Aminopyrazine Synthesis:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyrazineAnhydrous NH3Anhydrous Ethanol150-2003HighU.S. Patent 2,396,067
2-BromopyrazineAnhydrous NH3Anhydrous Ethanol>100Not specifiedHighU.S. Patent 2,396,067

Experimental Workflow for 2-Aminopyrazine Synthesis:

G start Start charge_reactor Charge Autoclave (2-Chloropyrazine, Ethanol) start->charge_reactor purge Purge with Nitrogen charge_reactor->purge add_ammonia Introduce Anhydrous Ammonia purge->add_ammonia heat Heat to 150-200°C add_ammonia->heat cool_vent Cool and Vent heat->cool_vent concentrate Concentrate cool_vent->concentrate purify Purify (Recrystallization/Distillation) concentrate->purify end 2-Aminopyrazine purify->end

Workflow for the large-scale synthesis of 2-aminopyrazine.
2-Chloropyrazine

2-Chloropyrazine is a key intermediate for the synthesis of 2-aminopyrazine and other substituted pyrazines. Its large-scale availability is a prerequisite for the production of many pyrazine-based compounds.

Synthetic Approaches:

The industrial synthesis of 2-chloropyrazine is primarily achieved through the vapor-phase chlorination of pyrazine at high temperatures. This method allows for a continuous process with high throughput.

Experimental Protocol: Vapor-Phase Chlorination of Pyrazine

This protocol is based on patented industrial methods for the continuous production of 2-chloropyrazine.

Materials:

  • Pyrazine

  • Chlorine gas

  • Inert diluent gas (e.g., nitrogen)

  • High-temperature tube reactor

  • (Optional) Chlorination catalyst (e.g., copper chloride on a support)

Procedure:

  • Vaporize pyrazine and mix it with a preheated stream of chlorine gas and an inert diluent gas.

  • Pass the gaseous mixture through a high-temperature tube reactor maintained at a temperature between 150 and 600°C. The optimal temperature may vary depending on the presence of a catalyst.

  • The reaction is exothermic, and the temperature should be carefully controlled.

  • The product stream exiting the reactor is cooled to condense the 2-chloropyrazine and any unreacted pyrazine.

  • The condensed product is then purified by distillation to separate 2-chloropyrazine from byproducts and starting material.

Quantitative Data for 2-Chloropyrazine Synthesis:

Starting MaterialReagentsCatalystTemperature (°C)Yield (%)Reference
Pyrazine (vapor)Cl2 (vapor), N2None450-600GoodU.S. Patent 2,396,066
Pyrazine (vapor)Cl2 (vapor), N2Copper Chloride150-450GoodU.S. Patent 2,396,066

Logical Relationship for 2-Chloropyrazine Synthesis:

G cluster_reactants Reactants Pyrazine Pyrazine (Vapor) Reactor High-Temperature Tube Reactor (150-600°C) Pyrazine->Reactor Chlorine Chlorine (Vapor) Chlorine->Reactor Nitrogen Nitrogen (Inert Gas) Nitrogen->Reactor Condensation Condensation Reactor->Condensation Purification Distillation Condensation->Purification Product 2-Chloropyrazine Purification->Product

Process flow for the synthesis of 2-chloropyrazine.
2,3-Dichloropyrazine

2,3-Dichloropyrazine is a valuable building block for the synthesis of agrochemicals and pharmaceuticals.[2] It serves as a precursor to various substituted pyrazines through nucleophilic substitution reactions.

Synthetic Approaches:

A common industrial route to 2,3-dichloropyrazine involves the reaction of piperazine with phosgene to form N,N'-bis(chlorocarbonyl)piperazine, followed by chlorination at high temperatures in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from Piperazine

This protocol is derived from patented industrial procedures.

Materials:

  • Piperazine hexahydrate

  • Phosgene

  • Chlorine

  • Lewis acid catalyst (e.g., aluminum chloride, ferric chloride)

  • Chlorinated lower aliphatic hydrocarbon (e.g., dichloromethane)

  • Acid acceptor (e.g., sodium hydroxide solution)

Procedure:

  • Formation of N,N'-bis(chlorocarbonyl)piperazine:

    • Dissolve piperazine hexahydrate in water and a chlorinated lower aliphatic hydrocarbon.

    • In the presence of an acid acceptor, react the piperazine solution with phosgene at a controlled temperature (typically between -10 and +20°C).

    • Isolate the resulting N,N'-bis(chlorocarbonyl)piperazine.

  • Chlorination to 2,3-Dichloropyrazine:

    • React the N,N'-bis(chlorocarbonyl)piperazine with chlorine at a high temperature (150-170°C) in the presence of a catalytic amount of a Lewis acid.

    • The reaction is typically carried out for several hours (9-15 hours).

    • The crude 2,3-dichloropyrazine is then purified, for example, by distillation.

Quantitative Data for 2,3-Dichloropyrazine Synthesis:

Starting MaterialKey IntermediateChlorinating AgentCatalystTemperature (°C)Time (h)Reference
Piperazine hexahydrateN,N'-bis(chlorocarbonyl)piperazineCl2AlCl3, FeCl3, or SbCl3150-1709-15U.S. Patent 3,287,451

Signaling Pathway for 2,3-Dichloropyrazine Synthesis:

G Piperazine Piperazine Intermediate N,N'-bis(chlorocarbonyl)piperazine Piperazine->Intermediate Reaction with Phosgene Phosgene Phosgene->Intermediate Product 2,3-Dichloropyrazine Intermediate->Product Chlorination Chlorine Chlorine Chlorine->Product Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product Catalyzes

Synthetic pathway for 2,3-dichloropyrazine.
2-Cyanopyrazine

2-Cyanopyrazine is a versatile intermediate used in the synthesis of the anti-tuberculosis drug pyrazinamide and other biologically active molecules.

Synthetic Approaches:

Several methods are available for the large-scale synthesis of 2-cyanopyrazine. One common approach is the palladium-catalyzed cyanation of 2-bromopyrazine. Another industrially important method is the gas-phase ammoxidation of 2-methylpyrazine.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyrazine

This protocol is based on a patented method suitable for industrial production.

Materials:

  • 2-Bromopyrazine

  • Potassium ferrocyanide hydrate

  • Palladium acetate

  • Sodium carbonate

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • In a suitable reactor, charge N,N-dimethylacetamide, 2-bromopyrazine, potassium ferrocyanide hydrate, palladium acetate, and sodium carbonate.

  • Purge the reactor with nitrogen.

  • Heat the reaction mixture to 120°C with stirring for approximately 2 hours.

  • After the reaction is complete, cool the mixture and filter to remove solids.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 2-cyanopyrazine.

Quantitative Data for 2-Cyanopyrazine Synthesis (Palladium-Catalyzed Cyanation):

Starting MaterialCyanide SourceCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyrazineK4[Fe(CN)6]·3H2OPd(OAc)2Na2CO3DMAc120288CN1962647A

Experimental Protocol: Gas-Phase Ammoxidation of 2-Methylpyrazine

This continuous process is a highly efficient method for the industrial production of 2-cyanopyrazine.

Materials:

  • 2-Methylpyrazine

  • Ammonia

  • Air

  • V-Mo-P based catalyst on a support (e.g., alumina)

  • Fixed-bed reactor

Procedure:

  • A gaseous mixture of 2-methylpyrazine, ammonia, and air is preheated.

  • The preheated gas stream is passed through a fixed-bed reactor containing a V-Mo-P based catalyst.

  • The reaction is carried out at a high temperature, typically in the range of 340-500°C.

  • The product stream from the reactor is cooled, and the 2-cyanopyrazine is separated from the unreacted starting materials and byproducts, often by extraction followed by distillation.

Quantitative Data for 2-Cyanopyrazine Synthesis (Ammoxidation):

Starting MaterialReagentsCatalyst SystemTemperature (°C)Yield (%)Reference
2-MethylpyrazineNH3, AirV-Mo-P on Alumina340-500HighCN1189462C

Logical Relationship for 2-Cyanopyrazine Synthesis Methods:

G cluster_palladium Palladium-Catalyzed Cyanation cluster_ammoxidation Gas-Phase Ammoxidation Bromo 2-Bromopyrazine Reaction1 Reaction at 120°C Bromo->Reaction1 K4FeCN6 K4[Fe(CN)6] K4FeCN6->Reaction1 Pd_cat Pd(OAc)2 Pd_cat->Reaction1 Na2CO3 Na2CO3 Na2CO3->Reaction1 DMAc DMAc DMAc->Reaction1 Product 2-Cyanopyrazine Reaction1->Product Methyl 2-Methylpyrazine Reaction2 Reaction at 340-500°C Methyl->Reaction2 NH3 Ammonia NH3->Reaction2 Air Air Air->Reaction2 VMoP_cat V-Mo-P Catalyst VMoP_cat->Reaction2 Reaction2->Product

Comparison of synthetic routes to 2-cyanopyrazine.
Pyrazine-2-carboxylic Acid and its Esters

Pyrazine-2-carboxylic acid and its esters, such as ethyl pyrazine-2-carboxylate and methyl pyrazine-2-carboxylate, are important intermediates in the synthesis of pharmaceuticals, including pyrazinamide.

Synthetic Approaches:

Pyrazine-2-carboxylic acid can be prepared by the oxidation of a suitable precursor, such as 2-methylpyrazine or quinoxaline. The corresponding esters are typically synthesized by esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic Acid via Quinoxaline Oxidation

This method provides a route to pyrazine-2,3-dicarboxylic acid, which can then be decarboxylated to pyrazine-2-carboxylic acid.

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Water

  • Sulfuric acid

Procedure:

  • Oxidation of Quinoxaline:

    • In a large reaction vessel, dissolve quinoxaline in hot water.

    • With vigorous stirring, add a saturated aqueous solution of potassium permanganate. The addition is exothermic and should be controlled to maintain a gentle boil.

    • After the addition is complete, filter the hot reaction mixture to remove the manganese dioxide byproduct.

  • Isolation and Decarboxylation:

    • The filtrate containing the potassium salt of pyrazine-2,3-dicarboxylic acid is concentrated.

    • Acidify the concentrated solution with sulfuric acid and heat to effect decarboxylation to pyrazine-2-carboxylic acid.

    • The crude pyrazine-2-carboxylic acid is then isolated and purified, for example, by recrystallization.

Experimental Protocol: Esterification to Ethyl Pyrazine-2-carboxylate

This is a standard esterification procedure that can be scaled up.

Materials:

  • Pyrazine-2-carboxylic acid

  • Ethanol

  • Sulfuric acid (catalyst)

Procedure:

  • Suspend pyrazine-2-carboxylic acid in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize the excess acid.

  • Remove the excess ethanol by distillation.

  • The crude ethyl pyrazine-2-carboxylate is then purified by distillation under reduced pressure.

Quantitative Data for Pyrazine-2-carboxylic Acid and Ester Synthesis:

ProductStarting MaterialKey ReagentsYield (%)Reference
Pyrazine-2,3-dicarboxylic acidQuinoxalineKMnO4HighOrganic Syntheses, Coll. Vol. 4, p.824 (1963)
Pyrazine-2-carboxylic acidPyrazine-2,3-dicarboxylic acidH2SO4, HeatGoodNot specified
Ethyl pyrazine-2-carboxylatePyrazine-2-carboxylic acidEthanol, H2SO4GoodGeneral procedure

Signaling Pathway for Pyrazine-2-carboxylic Acid and Ester Synthesis:

G Quinoxaline Quinoxaline Diacid Pyrazine-2,3-dicarboxylic Acid Quinoxaline->Diacid Oxidation KMnO4 KMnO4 KMnO4->Diacid Monoacid Pyrazine-2-carboxylic Acid Diacid->Monoacid Decarboxylation Heat_H2SO4 Heat, H2SO4 Heat_H2SO4->Monoacid Ester Ethyl Pyrazine-2-carboxylate Monoacid->Ester Esterification Ethanol_H2SO4 Ethanol, H2SO4 Ethanol_H2SO4->Ester

Synthetic pathway to pyrazine-2-carboxylic acid and its ethyl ester.

Conclusion

The large-scale synthesis of pyrazine building blocks is a well-established field with a variety of robust and scalable methods available. The choice of a particular synthetic route depends on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The protocols and data presented in this document provide a valuable resource for researchers and professionals involved in the synthesis and application of pyrazine-containing molecules. Further process optimization and development of green and sustainable synthetic methods will continue to be an important area of research in the future.

References

Application Notes and Protocols for (3-chloropyrazin-2-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3-chloropyrazin-2-yl)methanol as a versatile pharmaceutical intermediate. The protocols detailed below are intended to guide researchers in the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases.

(3-chloropyrazin-2-yl)methanol is a key building block in medicinal chemistry due to its reactive sites that allow for diverse chemical modifications. The pyrazine ring is a common scaffold in many biologically active molecules. The chloro-substituent at the 3-position is amenable to nucleophilic substitution, while the methanol group at the 2-position can be oxidized to an aldehyde, providing a handle for further derivatization.

Key Transformations and Applications

(3-chloropyrazin-2-yl)methanol can undergo two primary transformations, making it a valuable intermediate for creating a library of substituted pyrazine derivatives:

  • Nucleophilic Aromatic Substitution (SNAr) at the C3-Position: The electron-withdrawing pyrazine ring activates the chlorine atom for displacement by various nucleophiles, most notably amines. This reaction is fundamental for introducing diverse side chains that can interact with biological targets.

  • Oxidation of the C2-Methanol to an Aldehyde: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde. This aldehyde is a versatile intermediate for forming imines, and for carbon-carbon bond-forming reactions, further expanding the accessible chemical space.

These transformations can be employed to synthesize compounds with potential activity as kinase inhibitors, particularly targeting VEGFR-2, and as novel antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazine-2-methanol Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the substitution of the chlorine atom on the pyrazine ring with a primary or secondary amine. The following is a general procedure adapted from the synthesis of related pyrazinamide derivatives.[1][2][3][4][5][6]

Reaction Scheme:

G A (3-chloropyrazin-2-yl)methanol C 3-(dialkylamino)pyrazin-2-yl)methanol A->C Base, Solvent Heat B R1R2NH B->C

Caption: Nucleophilic substitution of (3-chloropyrazin-2-yl)methanol.

Materials:

  • (3-chloropyrazin-2-yl)methanol

  • Desired primary or secondary amine (e.g., benzylamine, morpholine, piperidine derivatives)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a solution of (3-chloropyrazin-2-yl)methanol (1.0 eq.) in the chosen solvent, add the amine (1.1 - 2.0 eq.) and the base (1.2 - 2.5 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux (typically between 60-100 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-aminopyrazine-2-methanol derivative.

Quantitative Data for Nucleophilic Substitution of Related 3-Chloropyrazine-2-carboxamide:

Amine SubstituentReaction ConditionsYield (%)Reference
BenzylamineTHF, TEA, Reflux, 15h75[1]
4-MethylbenzylamineMicrowave, Pyridine, MeOH, 140°C, 30 min80[3]
4-ChlorobenzylamineTHF, TEA, Reflux, 15h72[1]
MorpholineTHF, TEA, Reflux, 15h68[1]

Note: Yields are for the analogous reaction with 3-chloropyrazine-2-carboxamide and may vary for (3-chloropyrazin-2-yl)methanol.

Protocol 2: Oxidation of (3-chloropyrazin-2-yl)methanol to 3-chloropyrazine-2-carbaldehyde

This protocol outlines the oxidation of the primary alcohol to an aldehyde, a crucial step for subsequent derivatization. Mild oxidizing agents are recommended to prevent over-oxidation to the carboxylic acid.

Reaction Scheme:

G A (3-chloropyrazin-2-yl)methanol B 3-chloropyrazine-2-carbaldehyde A->B [Oxidizing Agent] Solvent G A (3-chloropyrazin-2-yl)methanol B Nucleophilic Substitution (Protocol 1) A->B C 3-Aminopyrazine-2-methanol Derivative B->C D Further Functionalization C->D E Kinase Inhibitor Candidate D->E G cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrazine-based Inhibitor Inhibitor->VEGFR2 Blocks

References

Application Notes & Protocols: Development of Pyrazine-Based Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of pesticides incorporating the pyrazine ring system. Pyrazine derivatives have demonstrated a broad spectrum of biological activities, making them a rich source for the discovery of novel herbicides, insecticides, fungicides, and bactericides.[1][2] These application notes detail the synthesis, biological evaluation, and mechanism of action of key pyrazine-based pesticides, offering researchers the necessary protocols and data to advance their own discovery programs.

Introduction to Pyrazine Scaffolds in Pesticide Development

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal and agricultural chemistry.[3][4][5][6][7] Its unique electronic properties and ability to act as a bioisostere for naturally occurring molecules contribute to its diverse biological activities.[1] In pesticide development, the pyrazine core can be functionalized at various positions to modulate activity, selectivity, and physicochemical properties.

Key Classes and Biological Activities

Pyrazine-based compounds have been successfully developed and patented for various pesticidal applications.

Herbicides

Pyrazine derivatives are a notable class of herbicides, with mechanisms often involving the disruption of photosynthesis or inhibition of essential plant enzymes.

  • Bipyridyliums: The most prominent example is diquat-dibromide, a non-selective contact herbicide. It acts by interfering with the photosynthetic process, leading to the generation of reactive oxygen species that rapidly disrupt cell membranes.[1]

  • Quinoxalines: Compounds like propaquizafop and quizalofop-ethyl, which contain a pyrazine fragment within a larger quinoxaline structure, are important herbicides.[1]

  • 2,3-Dicyanopyrazines: Structure-activity relationship (SAR) studies have shown that the 2,3-dicyanopyrazine moiety is essential for herbicidal activity. The potency is influenced by the hydrophobicity and steric parameters of substituents at other positions on the pyrazine ring.[8] These compounds typically induce chlorosis in weeds.[1][8]

Insecticides

The pyrazine ring is found in natural products and their synthetic derivatives that exhibit insecticidal properties. Some insects even use pyrazines as alarm pheromones, suggesting a potential for developing behavior-modifying pesticides.[9][10]

  • Natural Product Hybrids: Hybrid molecules combining a pyrazine moiety with natural product scaffolds, such as podophyllotoxin, have shown significant insecticidal activity against pests like the oriental armyworm (Mythimna separata).[6][7]

Fungicides and Bactericides

Certain pyrazine derivatives have demonstrated efficacy against fungal and bacterial pathogens.

  • Halogenated Pyrazines: Halo-chlorinated methyl pyrazines and their corresponding ethers and thioethers have been patented for their use as microbiocides, fungicides, and bactericides.[2] For example, specific derivatives have shown growth inhibition against bacteria such as Bacillus subtilis and Staphylococcus aureus, and fungi like Aspergillus terreus.[2]

Quantitative Data Summary

The following tables summarize quantitative data for representative pyrazine-based pesticides, facilitating comparison of their biological activities.

Table 1: Herbicidal Activity of Pyrazine Derivatives

Compound ClassExample CompoundTarget Weed SpeciesActivity MetricValueReference
BipyridyliumDiquat-dibromideStellaria neglectaEffective Dose0.63 kg/ha [8]
2,3-Dicyanopyrazine2,3-dicyano-5-propylamino-6-(m-chlorophenyl)-pyrazineBarnyard grassGrowth InhibitionMost Active in Series[8]
AminopyrazinoneNot SpecifiedAgrostis tenuis, Stellaria media, Digitaria sanguinalisGrowth InhibitionComplete death of germinated seeds[1]

Table 2: Insecticidal Activity of Pyrazine-Natural Product Hybrids

Compound ClassCompound NumberTarget InsectActivity MetricValueReference
Podophyllotoxin-Phenazine Hybrid233Oriental Armyworm (M. separata)Mortality Rate (1 mg/mL)51.7%[6][7]
Podophyllotoxin-Phenazine Hybrid234Oriental Armyworm (M. separata)Mortality Rate (1 mg/mL)62.1%[6][7]
Podophyllotoxin-Phenazine Hybrid235Oriental Armyworm (M. separata)Mortality Rate (1 mg/mL)58.6%[6][7]

Experimental Protocols

Detailed methodologies for key experiments in the development of pyrazine-based pesticides are provided below.

Synthesis of 2-Chloro-3-dichloromethylpyrazine

This protocol describes a general method for the synthesis of a halo-chlorinated methyl pyrazine, a key intermediate for further derivatization.

Materials:

  • 2-chloro-3-methylpyrazine

  • Acetic acid

  • Hydrogen bromide (gas)

  • Carbon tetrachloride

  • Sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve the starting pyrazine compound (2-chloro-3-methylpyrazine) in acetic acid.

  • Bubble hydrogen bromide gas through the solution. Maintain the reaction temperature between room temperature and approximately 50°C during the addition.

  • After the reaction is complete, pour the mixture into water.

  • Extract the aqueous mixture with several portions of carbon tetrachloride.

  • Combine the organic extracts and wash with sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the solution in vacuum to obtain the crude product.

  • Purify the resulting oil residue by vapor phase chromatography to yield 2-chloro-3-dichloromethylpyrazine.[2]

Herbicidal Activity Bioassay (Post-emergence)

This protocol outlines a standard pot test to evaluate the post-emergence herbicidal activity of pyrazine derivatives.

Materials:

  • Test compounds

  • Solvent (e.g., acetone) and surfactant

  • Target weed species (e.g., barnyard grass)

  • Pots with soil

  • Greenhouse facilities

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent with a surfactant to ensure proper spreading.

  • Cultivate the target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Dilute the stock solution to the desired concentrations for application.

  • Evenly spray the foliage of the weed seedlings with the test solutions. A control group should be sprayed with the solvent and surfactant mixture only.

  • Return the treated plants to the greenhouse and observe them for a set period (e.g., 14-21 days).

  • Assess the herbicidal activity by visually rating the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) compared to the control group.

  • For more quantitative analysis, determine the GR50 (the concentration required to cause a 50% reduction in plant growth) by measuring plant biomass (fresh or dry weight) at the end of the observation period.

Insecticidal Activity Bioassay (Topical Application)

This protocol describes a method to assess the contact insecticidal activity of pyrazine compounds.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Target insect species (e.g., third-instar larvae of oriental armyworm)

  • Microsyringe

  • Petri dishes with artificial diet

Procedure:

  • Dissolve the test compounds in acetone to prepare a range of concentrations.

  • Select healthy, uniform-sized third-instar larvae of the target insect.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. Control larvae are treated with acetone only.

  • Place the treated larvae individually in petri dishes containing an artificial diet.

  • Maintain the larvae under controlled conditions (temperature, humidity, photoperiod).

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the percentage mortality for each concentration and determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Signaling Pathways and Experimental Workflows

Visual representations of key processes in the development of pyrazine-based pesticides are provided below.

Diquat_Mechanism Diquat Diquat Photosystem_I Photosystem I (PSI) Diquat->Photosystem_I Accepts e- Oxygen Molecular Oxygen (O2) Diquat->Oxygen Transfers e- to Electrons Electrons Superoxide Superoxide Radical (O2-) Oxygen->Superoxide Forms ROS Reactive Oxygen Species (ROS) Superoxide->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Cell_Membrane Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane Leads to

Caption: Mechanism of action for the herbicide diquat.

Pesticide_Development_Workflow Library_Design Pyrazine Library Design & Synthesis Screening Primary Bioassays (Herbicidal, Insecticidal, etc.) Library_Design->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization (Potency, Selectivity) SAR_Studies->Lead_Opt Mechanism Mechanism of Action Studies Lead_Opt->Mechanism Field_Trials Greenhouse & Field Trials Lead_Opt->Field_Trials Tox_Studies Toxicology & Environmental Impact Field_Trials->Tox_Studies QSAR_Logic Structure Chemical Structure of Pyrazine Derivatives Descriptors Calculate Molecular Descriptors (e.g., logP, steric) Structure->Descriptors QSAR_Model Develop QSAR Model (e.g., MLR, ANN) Descriptors->QSAR_Model Bio_Activity Experimental Biological Activity Bio_Activity->QSAR_Model Predict Predict Activity of New Compounds QSAR_Model->Predict

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-chloropyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (3-chloropyrazin-2-yl)methanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on reaction parameters to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (3-chloropyrazin-2-yl)methanol, particularly when using a lithiation-based approach.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

  • Moisture and Air Sensitivity: The lithiation reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be anhydrous.

  • Incomplete Lithiation: The formation of the lithiated intermediate is critical. Factors affecting this step include:

    • Temperature: The lithiation of chloropyrazines is typically performed at very low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath maintains this temperature consistently.

    • Lithiating Agent: The choice and quality of the lithiating agent (e.g., n-butyllithium, lithium diisopropylamide) are crucial. Use a freshly titrated solution to ensure accurate stoichiometry.

    • Reaction Time: Allow sufficient time for the lithiation to complete. Monitoring the reaction by TLC or in-process NMR can help determine the optimal time.

  • Side Reactions: Several side reactions can compete with the desired product formation, leading to reduced yields. These can include the formation of dimers or other byproducts.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize such losses.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. The most likely side products in this synthesis are dimers resulting from the coupling of the lithiated intermediate with the starting material, or products from the reaction of the lithiated species with the solvent.

  • Identification: Use analytical techniques such as GC-MS or LC-MS to identify the mass of the byproducts. NMR spectroscopy can help elucidate their structures.

  • Minimization Strategies:

    • Slow Addition: Add the electrophile (e.g., formaldehyde) slowly to the solution of the lithiated pyrazine at low temperature. This helps to ensure that the electrophile reacts with the lithiated intermediate as it is formed, minimizing the chance for side reactions.

    • Inverse Addition: In some cases, adding the lithiated pyrazine solution to a solution of the electrophile can improve selectivity.

    • Temperature Control: Maintaining a consistently low temperature throughout the reaction is critical to suppress side reactions.

Q3: The purification of (3-chloropyrazin-2-yl)methanol is proving difficult. What are the recommended methods?

A3: The polarity of the hydroxyl group can sometimes complicate purification.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying this type of compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove impurities.

  • Acid-Base Extraction: The pyrazine nitrogen atoms are basic and can be protonated. An acid-base extraction workup can sometimes be used to separate the product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for (3-chloropyrazin-2-yl)methanol?

A1: The most common synthetic strategies include:

  • Lithiation of 2-chloropyrazine followed by reaction with an electrophile: This involves the deprotonation of 2-chloropyrazine at the 3-position using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with formaldehyde.

  • Reduction of a corresponding carbonyl compound: This could involve the reduction of 3-chloropyrazine-2-carbaldehyde or a 3-chloropyrazine-2-carboxylic acid derivative using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

  • Hydrolysis of a protected precursor: For instance, the hydrolysis of a corresponding ester or silyl ether can yield the desired alcohol.

Q2: What are the critical safety precautions to take during this synthesis?

A2:

  • Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Chlorinated Reagents: Chloropyrazines can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate insulated gloves to prevent cold burns.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction mixture, including the presence of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after quenching) and analyzing it by ¹H NMR can provide a clear picture of the reaction's progress.

Experimental Protocols

Synthesis of (3-chloropyrazin-2-yl)methanol via Lithiation

This protocol is a representative procedure based on established methods for the functionalization of pyrazines.

Materials:

  • 2-Chloropyrazine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Paraformaldehyde or trioxane (as a source of anhydrous formaldehyde)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of 2-chloropyrazine in anhydrous THF to the cooled solvent. Then, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add a source of anhydrous formaldehyde (e.g., paraformaldehyde powder or a solution of trioxane in THF) portion-wise or dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (3-chloropyrazin-2-yl)methanol.

Data Presentation

The following tables summarize key experimental parameters and their impact on the yield of pyrazinylmethanol synthesis, based on analogous reactions and general principles.

Table 1: Effect of Lithiation Conditions on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Base n-BuLiLDAt-BuLin-BuLi and LDA are commonly effective. t-BuLi may offer different selectivity but can be more challenging to handle.
Temperature -78 °C-40 °C0 °CLower temperatures (-78 °C) are crucial to minimize side reactions and improve yield.
Reaction Time 30 min1 hour2 hoursOptimal time needs to be determined experimentally; insufficient time leads to incomplete reaction, while excessive time may promote side reactions.
Solvent THFDiethyl EtherDioxaneTHF is generally the preferred solvent due to its good solvating properties for organolithium reagents at low temperatures.

Table 2: Troubleshooting Low Yields

SymptomPotential CauseSuggested Solution
No product formationInactive n-BuLiTitrate n-BuLi solution before use.
Wet reagents/solventsEnsure all reagents and solvents are rigorously dried.
Low conversion of starting materialInsufficient n-BuLiUse a slight excess of n-BuLi (1.05-1.1 equivalents).
Insufficient reaction timeIncrease the lithiation time and monitor by TLC.
Formation of multiple spots on TLCSide reactionsMaintain strict temperature control (-78 °C). Add electrophile slowly.
Impure starting materialPurify the starting 2-chloropyrazine before use.
Product loss during work-upEmulsion formationAdd brine during extraction to break emulsions.
Product is water-solublePerform multiple extractions with the organic solvent.

Visualizations

Experimental Workflow

G Experimental Workflow for (3-chloropyrazin-2-yl)methanol Synthesis cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Work-up & Purification A 1. Flame-dry glassware under vacuum B 2. Assemble under inert atmosphere (Ar/N2) A->B C 3. Add anhydrous THF and 2-chloropyrazine B->C D 4. Cool to -78 °C C->D E 5. Add n-BuLi dropwise D->E F 6. Stir for 1-2 hours at -78 °C E->F G 7. Add anhydrous formaldehyde source F->G H 8. Stir at -78 °C, then warm to RT G->H I 9. Quench with sat. aq. NH4Cl H->I J 10. Extract with organic solvent I->J K 11. Wash, dry, and concentrate J->K L 12. Purify by column chromatography K->L M M L->M Final Product: (3-chloropyrazin-2-yl)methanol

Caption: A flowchart illustrating the key steps in the synthesis of (3-chloropyrazin-2-yl)methanol.

Troubleshooting Logic

G Troubleshooting Low Yield in Synthesis cluster_no Troubleshooting Incomplete Reaction cluster_yes Troubleshooting Product Loss / Side Reactions Start Low Yield Observed Q1 Is starting material consumed? (Check TLC/LCMS) Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are there significant side products? (Check LCMS/NMR) A1_yes->Q2 Prob1 Potential Issues: - Inactive lithiating agent - Insufficient reagent - Reaction time too short - Temperature too high A1_no->Prob1 Sol1 Solutions: - Titrate n-BuLi - Use slight excess of n-BuLi - Increase reaction time - Ensure -78 °C is maintained Prob1->Sol1 End Yield Optimized Sol1->End A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Prob2 Potential Issues: - Competing side reactions (dimerization) - Reaction with solvent A2_yes->Prob2 Prob3 Potential Issues: - Product loss during work-up - Product loss during purification A2_no->Prob3 Sol2 Solutions: - Slow addition of electrophile - Maintain strict low temperature Prob2->Sol2 Sol2->End Sol3 Solutions: - Optimize extraction pH - Use appropriate chromatography conditions Prob3->Sol3 Sol3->End

Caption: A decision tree to diagnose and resolve common causes of low yield in the synthesis.

Technical Support Center: Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the synthesis of substituted pyrazines.

Troubleshooting Guides

Problem 1: Low yield of the desired pyrazine with a significant amount of unidentified by-products.

Question: My reaction to synthesize a substituted pyrazine has a low yield, and TLC/GC-MS analysis shows multiple unidentified spots/peaks. What are the likely causes and how can I improve the yield?

Answer: Low yields and the formation of numerous by-products in pyrazine synthesis are often related to reaction temperature and the choice of catalyst or solvent.[1][2] For instance, in syntheses involving the dehydrogenation of piperazines, temperatures below 300°C may lead to incomplete reaction, leaving piperazine as a major component.[2] Conversely, temperatures exceeding 450°C can cause the pyrazine ring to break down into several other by-products.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: The optimal temperature is crucial. For dehydrogenation reactions, a range of 300-450°C is often recommended.[2] It is advisable to start at the lower end of a reported temperature range and gradually increase it while monitoring the reaction progress.

  • Evaluate the Catalytic System: The choice of catalyst can significantly impact yield and by-product formation. For example, copper-chromite has been reported to produce high yields (over 90%) in certain syntheses.[2] In other systems, such as the cyclization of gem-diazido N-allyl malonamides, using stoichiometric amounts of copper(I) iodide in acetic acid was found to substantially increase the yield and reduce the number of unidentified by-products compared to simple heating in xylene.[1]

  • Solvent Selection: The reaction solvent can influence the product distribution. A search for better reaction conditions in one study was "mainly fruitless" as other solvents and temperatures led to markedly reduced yields.[1] It is important to use solvents that are appropriate for the specific reaction and temperature range.

  • Purification: If by-products are unavoidable, purification by flash chromatography on silica gel is a common method to isolate the desired pyrazine.[3]

Problem 2: Formation of a mixture of regioisomers in the synthesis of unsymmetrically substituted pyrazines.

Question: I am trying to synthesize an unsymmetrically substituted pyrazine by reacting two different α-amino ketones (or an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl), but I am getting a mixture of regioisomers. How can I obtain a single, desired isomer?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrical pyrazines when using methods like the self-condensation of two different α-amino ketones or the condensation of unsymmetrical 1,2-diamines with 1,2-dicarbonyls.[1] These classical methods often have severe limitations regarding regiospecificity.[1]

Strategies to Overcome Regioisomer Formation:

  • Stepwise Synthesis: Instead of a one-pot reaction with both precursors, a stepwise approach can provide better control. This might involve the synthesis of an intermediate that directs the position of the second substituent.

  • Use of Directing Groups: Introducing a directing group on one of the reactants can favor the formation of a specific isomer. This group can be removed later if necessary.

  • Alternative Synthetic Routes: Several modern synthetic methods have been developed to address the issue of regioselectivity. For instance, the reaction of α-diazo oxime ethers with 2H-azirines has been shown to produce unsymmetrically substituted pyrazines in good to excellent yields. Another approach involves the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids.[4]

Below is a diagram illustrating the formation of a mixture of regioisomers from the condensation of two different α-amino ketones.

Caption: Formation of a mixture of pyrazines from two different α-amino ketones.

Problem 3: The final product contains a significant amount of dihydropyrazine.

Question: My pyrazine synthesis seems to have worked, but my final product is contaminated with the corresponding dihydropyrazine. Why is this happening and how can I ensure complete oxidation?

Answer: The synthesis of pyrazines often proceeds through a dihydropyrazine intermediate, which then needs to be oxidized to the aromatic pyrazine.[2][5] Incomplete oxidation is a common issue that can lead to a mixture of the desired pyrazine and its dihydropyrazine precursor in the final product. This can be due to an insufficiently strong oxidizing agent, incorrect reaction time, or unfavorable reaction conditions.

Troubleshooting Incomplete Oxidation:

  • Choice of Oxidizing Agent: Air oxidation is sometimes sufficient, but often a stronger oxidizing agent is required.[5] Common oxidizing agents for this step include copper(II) oxide and manganese oxide.[2] For specific applications, other systems like a new catalytic system involving protonated peroxotungstate immobilized on chitosan with H₂O₂ as the oxidant has been shown to be effective.

  • Reaction Conditions: The efficiency of the oxidation can be highly dependent on temperature and the presence of a catalyst. For example, the dehydrogenation of a dihydro derivative of pyrazine can be achieved in the presence of copper chromate at 300°C.[5]

  • Monitoring the Reaction: It is crucial to monitor the reaction by TLC or GC-MS to ensure the complete conversion of the dihydropyrazine intermediate to the final pyrazine product before workup.

The general workflow for pyrazine synthesis, highlighting the oxidation step, is shown below.

G Reactants α-Amino Ketone(s) or 1,2-Diamine + 1,2-Dicarbonyl Condensation Condensation/ Dimerization Reactants->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Side_Products Side Products Condensation->Side_Products e.g., regioisomers Oxidation Oxidation Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine Oxidation->Side_Products incomplete oxidation

Caption: General workflow for the synthesis of substituted pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing substituted pyrazines? A1: The most common classical methods involve the self-condensation of α-amino ketones to produce symmetrical pyrazines, and the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[1] More recent methods utilize precursors like N-allyl malonamides.[6]

Q2: How can I synthesize a single regioisomer of an unsymmetrically substituted pyrazine? A2: As mentioned in the troubleshooting guide, classical methods often yield mixtures. To obtain a single regioisomer, it is recommended to use modern synthetic strategies that offer better regiocontrol. Examples include reactions involving α-diazo oxime ethers and 2H-azirines, or palladium-catalyzed cascade reactions.[4]

Q3: My reaction is not proceeding to completion. What should I check? A3: If your reaction is sluggish or incomplete, consider the following:

  • Reaction Temperature: Ensure the temperature is optimal for the specific reaction. Some pyrazine syntheses require high temperatures (e.g., 300°C).[5]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct amount.

  • Purity of Starting Materials: Impurities in the starting materials can sometimes inhibit the reaction.

  • Reaction Time: Some reactions may require extended periods to go to completion. Monitor the reaction over time to determine the optimal duration.

Q4: Are there any safety precautions I should be aware of when synthesizing pyrazines? A4: Yes, some precursors for pyrazine synthesis can be hazardous. For example, diazidated compounds are potentially explosive, and it is advised to use protective gear, especially when working on scales greater than 1 mmol.[3] Always consult the safety data sheets (SDS) for all chemicals used in your synthesis and follow standard laboratory safety procedures.

Experimental Protocols

General Procedure for the Synthesis of Pyrazines from gem-diazido N-allyl malonamides[1]

Method A: Thermal Cyclization

  • The reaction is carried out under an argon atmosphere.

  • Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in xylenes (to a concentration of 0.05 M).

  • Stir the solution at 140°C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the corresponding pyrazine.

Method B: Copper-Mediated Cyclization

  • The reaction is carried out under an argon atmosphere.

  • Dissolve the gem-diazido N-allyl malonamide (1 equivalent) in acetic acid (to a concentration of 0.05 M).

  • Add copper(I) iodide (1 equivalent).

  • Stir the mixture at 120°C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of reaction conditions on the yield of a pyrazine product from a gem-diazido N-allyl malonamide precursor, indicating the impact on side reaction prevalence.[1]

EntryReactantConditionsYield of Pyrazine 2a (%)Notes
11aXylene, 140°C, 24 h43Moderate yield with some by-products.
21aCuI (1 eq.), Acetic Acid, 120°C, 4 h68Substantial increase in yield and reduction of by-products.

This data clearly shows that the copper-mediated method is more efficient and leads to fewer side reactions for this particular synthesis.

The following diagram provides a logical troubleshooting workflow for common issues in pyrazine synthesis.

Troubleshooting_Pyrazine_Synthesis cluster_low_yield Troubleshooting Low Yield cluster_regioisomers Troubleshooting Regioisomers cluster_incomplete_ox Troubleshooting Incomplete Oxidation start Start: Pyrazine Synthesis Issue issue What is the main issue? start->issue low_yield Low Yield / Multiple By-products issue->low_yield Low Yield regioisomers Mixture of Regioisomers issue->regioisomers Isomer Mixture incomplete_ox Dihydropyrazine Contamination issue->incomplete_ox Incomplete Oxidation check_temp Check Temperature: - Too low? -> Incomplete reaction - Too high? -> Degradation low_yield->check_temp change_method Change Synthetic Strategy: - Stepwise synthesis - Use directing groups - Modern regioselective methods regioisomers->change_method check_oxidant Check Oxidizing Agent: - Is it strong enough? (e.g., MnO2, CuO) - Ensure correct stoichiometry incomplete_ox->check_oxidant check_catalyst Evaluate Catalyst/Solvent: - Is it optimal for the reaction? - Consider alternatives (e.g., CuI) check_temp->check_catalyst end_node Improved Synthesis check_catalyst->end_node change_method->end_node check_ox_conditions Optimize Oxidation Conditions: - Adjust temperature - Monitor reaction to completion check_oxidant->check_ox_conditions check_ox_conditions->end_node

Caption: Troubleshooting workflow for pyrazine synthesis.

References

Technical Support Center: Improving the Purity of 3-Chloropyrazine-2-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 3-Chloropyrazine-2-ethanol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. While specific impurities depend on the synthetic route, they can generally be categorized as shown in the table below.

Impurity CategoryPotential CompoundsLikely Source
Unreacted Starting Materials e.g., 2-Amino-3-chloropyrazine, ethylene oxideIncomplete reaction
Solvents e.g., Ethanol, Dichloromethane, TolueneResidual from reaction or workup
Byproducts Dimerized or polymerized species, over-chlorinated pyrazinesSide reactions, harsh reaction conditions
Colored Impurities High molecular weight, conjugated speciesDegradation or complex side reactions

Q2: My product is colored. How can I remove colored impurities?

A2: Colored impurities can often be removed during recrystallization by adding activated charcoal to the hot solution. The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent boiling over when the charcoal is added.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Q3: I am trying to recrystallize my product, but it is not crystallizing. What should I do?

A3: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Let it cool again.

  • Lowering the Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.

  • Changing the Solvent System: If a single solvent is not working, a two-solvent system may be necessary.

Troubleshooting Guides

Issue: Low Purity After Initial Synthesis

If your crude this compound has a purity below 95%, a systematic approach to purification is required. The primary methods for purification are column chromatography and recrystallization.

Caption: General workflow for purifying crude this compound.

Comparison of Purification Methods
FeatureColumn ChromatographyRecrystallization
Principle Separation based on differential adsorption of compounds to a stationary phase.Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures.
Best For Separating complex mixtures with multiple components or impurities with similar polarity to the product.Removing small amounts of impurities from a relatively pure compound (>90%).
Pros High resolving power for complex mixtures.Technically simpler, can be very effective for final polishing, good for large scales.
Cons Can be time-consuming and labor-intensive, requires larger volumes of solvent.Product loss in the mother liquor, requires finding a suitable solvent.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the solution.

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry the Purified Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step workflow for single-solvent recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Recommended Solvents for Recrystallization
Ethanol
Isopropanol
Ethyl Acetate
Water
Ethanol/Water mixtures
Ethyl Acetate/Hexane mixtures
Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture. A solution of the mixture is passed through a column packed with a solid adsorbent (stationary phase), and the components separate based on their differential adsorption and elution with a solvent (mobile phase).

G start Prepare Slurry (Silica Gel + Eluent) pack Pack the Column start->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: The process of purification via silica gel column chromatography.

Methodology:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should give a retention factor (Rf) of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the composition of each fraction using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Suggested Eluent Systems for Column Chromatography
Hexane / Ethyl Acetate (gradient from 9:1 to 1:1)
Dichloromethane / Methanol (gradient from 100:0 to 98:2)
Petroleum Ether / Ethyl Acetate (gradient from 9:1 to 1:1)

Disclaimer: The protocols and suggestions provided are general guidelines. Specific conditions may need to be optimized for your particular sample and experimental setup. Always perform a small-scale trial before committing a large amount of material to a purification procedure.

Technical Support Center: Prevention of Pyrazine Intermediate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of pyrazine intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazine intermediates?

A1: Pyrazine intermediates are susceptible to several degradation pathways, primarily driven by environmental factors. The most common include:

  • Oxidative Degradation: The pyrazine ring is generally resistant to oxidation, but under aerobic conditions, especially in the presence of transition metals or reactive oxygen species (ROS), it can undergo hydroxylation and ring cleavage.[1]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the pyrazine structure. The extent of degradation depends on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: Elevated temperatures can cause the decomposition of pyrazine intermediates. The rate of degradation is dependent on the temperature and the specific pyrazine derivative.[2]

  • Hydrolysis: Pyrazine intermediates with hydrolyzable functional groups can degrade in the presence of water, and this process can be accelerated by acidic or basic conditions.

Q2: What are the key factors that influence the stability of pyrazine intermediates?

A2: Several factors can significantly impact the stability of pyrazine intermediates:

  • pH: The stability of pyrazine intermediates can be pH-dependent. Both acidic and basic conditions can catalyze hydrolytic degradation or other reactions.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation pathways.[2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation, especially for electron-rich pyrazine derivatives.[1]

  • Moisture: Water can act as a reactant in hydrolytic degradation and can also facilitate other degradation reactions.

  • Presence of Impurities: Residual catalysts (e.g., transition metals) from synthesis or impurities in solvents and reagents can catalyze degradation reactions.

Q3: How should I properly store my pyrazine intermediates to minimize degradation?

A3: Proper storage is crucial for maintaining the integrity of pyrazine intermediates. Best practices include:

  • Temperature Control: Store intermediates at a low, controlled temperature, such as in a refrigerator or freezer, as specified by the manufacturer or determined by stability studies.

  • Light Protection: Store in amber-colored vials or containers wrapped in aluminum foil to protect from light.[3]

  • Inert Atmosphere: For oxygen-sensitive compounds, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Moisture Control: Use tightly sealed containers and consider storing in a desiccator to protect from moisture.

  • Purity: Ensure that the intermediates are free from residual solvents, catalysts, and other impurities that could promote degradation.

Troubleshooting Guides

Problem 1: My pyrazine intermediate is developing a yellow color during storage.

  • Possible Cause: This is often a sign of oxidative degradation or the formation of colored byproducts.

  • Solution:

    • Re-evaluate Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and protected from light.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solution or solid. A typical concentration for BHT is 0.01-0.1%.

    • Purification: If the coloration is significant, re-purify a small sample by chromatography or recrystallization to remove the colored impurities before use.

Problem 2: I am observing unexpected peaks in the HPLC analysis of my pyrazine intermediate after a reaction workup.

  • Possible Cause: Degradation may be occurring during the workup procedure. This could be due to exposure to strong acids or bases, high temperatures during solvent evaporation, or prolonged exposure to air.

  • Solution:

    • Minimize Exposure to Harsh Conditions: Use milder acids or bases for extraction and neutralization steps. Keep the temperature as low as possible during solvent removal using a rotary evaporator with a cold water bath.

    • Work Quickly and Under Inert Atmosphere: Perform the workup as efficiently as possible to minimize the time the intermediate is exposed to potentially degrading conditions. If the compound is known to be oxygen-sensitive, conduct the workup under a nitrogen or argon atmosphere.

    • Analyze at Each Step: If possible, take small aliquots for HPLC analysis after each step of the workup to pinpoint where the degradation is occurring.

Problem 3: The yield of my reaction to synthesize a pyrazine derivative is consistently low, and I see multiple side products.

  • Possible Cause: The reaction conditions may be promoting the degradation of the starting materials or the pyrazine product. Side reactions, such as polymerization or ring-opening, can also occur.

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of degradation and side reactions.

    • Control pH: If the reaction is sensitive to pH, use a buffered system to maintain the optimal pH range.

    • Degas Solvents: For oxygen-sensitive reactions, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Investigate Catalysts: If a catalyst is used, ensure it is the correct one and is used at the optimal loading. Residual catalysts from previous steps could also be an issue.

Data Presentation

Table 1: Illustrative Half-life (t½) of a Hypothetical Pyrazine Intermediate Under Various Conditions

ConditionTemperature (°C)pHHalf-life (t½) in hours
Acidic Hydrolysis 25272
40224
Neutral Hydrolysis 257>500
407250
Basic Hydrolysis 2510120
401048
Oxidative Stress (Air) 257150
Photostability (UVA/Vis) 25712

Note: This table provides illustrative data. Actual half-lives will vary depending on the specific pyrazine intermediate.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazine Intermediate

Objective: To identify potential degradation products and degradation pathways of a pyrazine intermediate under various stress conditions.

Materials:

  • Pyrazine intermediate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyrazine intermediate in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the pyrazine intermediate in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of the pyrazine intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify any degradation products.

Protocol 2: Stabilization of a Pyrazine Intermediate with Butylated Hydroxytoluene (BHT)

Objective: To prevent oxidative degradation of a pyrazine intermediate during storage.

Materials:

  • Pyrazine intermediate

  • Butylated hydroxytoluene (BHT)

  • Suitable solvent for the pyrazine intermediate (e.g., dichloromethane, ethyl acetate)

  • Amber vials

  • Nitrogen or argon gas

Methodology:

  • Prepare BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in the chosen solvent.

  • Add BHT to Pyrazine Intermediate:

    • For solutions: Add the BHT stock solution to the solution of the pyrazine intermediate to achieve a final BHT concentration of 0.05% (w/v).

    • For solids: If the pyrazine intermediate is a solid, it can be dissolved in a minimal amount of solvent containing 0.05% BHT and then the solvent can be carefully removed under reduced pressure at a low temperature.

  • Inert Atmosphere: Purge the vial containing the stabilized pyrazine intermediate with nitrogen or argon gas for 1-2 minutes to displace any oxygen.

  • Storage: Tightly seal the amber vial and store it at the recommended low temperature, protected from light.

  • Monitoring: Periodically analyze a small sample of the stabilized intermediate by HPLC to monitor its purity and compare it to an unstabilized control sample stored under the same conditions.

Visualizations

Pyrazine Pyrazine Intermediate Hydroxylated Hydroxylated Intermediates Pyrazine->Hydroxylated Oxidation RingOpened Ring-Opened Products (e.g., Carboxylic Acids, Amines) Pyrazine->RingOpened Oxidative Cleavage Pyrazine->RingOpened Hydrolysis Isomers Isomerized Products Pyrazine->Isomers Photodegradation Polymers Polymerization Products Pyrazine->Polymers Thermal Degradation Oxidation Oxidative Stress (O₂, ROS, Metals) Oxidation->Pyrazine Light Photolytic Stress (UV/Vis Light) Light->Pyrazine Heat Thermal Stress (High Temperature) Heat->Pyrazine pH Hydrolytic Stress (Acid/Base, H₂O) pH->Pyrazine Hydroxylated->RingOpened Further Oxidation Isomers->RingOpened

Caption: Common degradation pathways of pyrazine intermediates.

Start Start: Prepare Pyrazine Intermediate Solution Split Split Sample into Control and Stress Groups Start->Split Control Store Control Sample (Protected from Stress) Split->Control Stress Apply Stress Condition (e.g., Heat, Light, pH, Oxidant) Split->Stress HPLC Analyze by Stability-Indicating HPLC Method Control->HPLC Time Incubate for Defined Time Points Stress->Time Sample Withdraw Aliquots at Time Points Time->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Dilute Dilute Sample with Mobile Phase Neutralize->Dilute Dilute->HPLC Analyze Compare Stress vs. Control Identify & Quantify Degradants HPLC->Analyze End End: Determine Degradation Profile Analyze->End

Caption: Experimental workflow for a forced degradation study.

Start Degradation Observed? ColorChange Color Change? Start->ColorChange Yes NoAction No Action Needed Start->NoAction No NewPeaks New HPLC Peaks? ColorChange->NewPeaks No Sol_Color Check for Oxidation. Store under N₂/Ar. Use Antioxidant (BHT). ColorChange->Sol_Color Yes YieldLoss Low Reaction Yield? NewPeaks->YieldLoss No Sol_Peaks Review Workup. Use Milder Conditions. Minimize Exposure Time. NewPeaks->Sol_Peaks Yes Sol_Yield Optimize Reaction. Lower Temperature. Control pH, Degas Solvents. YieldLoss->Sol_Yield Yes YieldLoss->NoAction No

Caption: Troubleshooting logic for pyrazine intermediate degradation.

References

Technical Support Center: Pyrazine N-Oxide Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazine N-oxide addition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Issues

Q1: My nucleophilic addition to the pyrazine N-oxide is not proceeding or giving very low yields. What are the common causes and how can I fix it?

A1: Low reactivity in nucleophilic additions to pyrazine N-oxides is a frequent issue. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

  • Substituent Effects: The electronic nature of the substituents on the pyrazine ring is critical. Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) activate the ring towards nucleophilic attack, while electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) can deactivate it. If your substrate has electron-donating groups, you may need more forcing conditions.

  • Nucleophile Strength: Weak nucleophiles may not be reactive enough to add to the electron-deficient pyrazine N-oxide ring. Consider using a stronger nucleophile or activating the nucleophile (e.g., by deprotonation with a stronger base).

  • Activation of the N-O Bond: For many nucleophilic additions, especially those involving weaker nucleophiles, activation of the N-oxide is necessary. This is typically done by adding an electrophilic reagent that reacts with the N-oxide oxygen, making the pyrazine ring more electrophilic.

    • Common Activating Agents:

      • Phosphorus Oxychloride (POCl₃): Often used for chlorination at the 2-position.[1][2]

      • Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride: Can be used to activate the N-oxide for the addition of various nucleophiles.

      • PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): A mild and versatile activating agent for the addition of a wide range of nucleophiles, including alcohols, amines, and thiols.[3]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can often overcome activation energy barriers.

    • Solvent: The choice of solvent can be crucial. Aprotic polar solvents like DMF or acetonitrile are often good choices.

    • Concentration: Ensure that the reaction is not too dilute.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low or No Product check_substituents Check Ring Substituents start->check_substituents edg Electron-Donating Groups? check_substituents->edg activate_n_oxide Activate N-Oxide (e.g., PyBroP, TFAA) edg->activate_n_oxide Yes check_nucleophile Check Nucleophile Strength edg->check_nucleophile No increase_temp Increase Reaction Temperature activate_n_oxide->increase_temp optimize_conditions Optimize Other Conditions (Solvent, Concentration) increase_temp->optimize_conditions strong_nucleophile Use Stronger Nucleophile or Additive to Increase Nucleophilicity check_nucleophile->strong_nucleophile Weak Nucleophile ewg Electron-Withdrawing Groups Present check_nucleophile->ewg check_nucleophile->optimize_conditions Strong Nucleophile strong_nucleophile->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding pyrazine N-oxide addition reactions.

Q2: I am getting a mixture of 2- and 3-substituted pyrazines. How can I improve the regioselectivity of the addition?

A2: Poor regioselectivity is a common challenge. The position of nucleophilic attack is governed by both electronic and steric factors.

  • Electronic Control: Nucleophilic attack generally occurs at the positions ortho (2- or 6-) or para (4-) to the N-oxide group, as these positions can best stabilize the negative charge in the intermediate (Meisenheimer complex).[1][2] For pyrazine N-oxide, the electronically favored positions are C-2 and C-6.

  • Steric Hindrance: Bulky substituents on the pyrazine ring can hinder the approach of the nucleophile to adjacent positions. For example, a large group at the 3-position will sterically favor attack at the 6-position over the 2-position.

  • Directing Effects of Substituents:

    • Electron-donating groups (EDGs) at the 3-position can electronically favor attack at the 2-position.

    • Electron-withdrawing groups (EWGs) can influence the electron distribution in the ring and direct the nucleophile to a specific position.

  • Choice of Reagents: In some cases, the choice of activating agent or the nucleophile itself can influence regioselectivity. For instance, the addition of Grignard reagents to pyrazine N-oxides has been reported to be completely regioselective.[4]

Strategies to Improve Regioselectivity:

  • Modify Substituents: If possible, choose a starting material with substituents that will sterically or electronically direct the nucleophile to the desired position.

  • Change the Nucleophile: A bulkier nucleophile may exhibit higher selectivity for the less sterically hindered position.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product.

  • Use a Different Activating Agent: The nature of the intermediate formed with the activating agent can influence the regiochemical outcome.

Q3: I am observing significant deoxygenation of my pyrazine N-oxide without any addition product. How can I prevent this?

A3: Deoxygenation can be a significant side reaction, especially under certain conditions.

  • Reducing Agents: Some reagents used in the reaction mixture may have reducing properties. For example, certain phosphines can deoxygenate N-oxides. PCl₃ is often used for deoxygenation, whereas POCl₃ is used for chlorination.[1]

  • Reaction with Nucleophile: Some strong nucleophiles, particularly organometallic reagents, can act as reducing agents, leading to deoxygenation.

  • Thermal Decomposition: At high temperatures, some pyrazine N-oxides can undergo thermal deoxygenation.

  • Photochemical Decomposition: Exposure to UV light can also cause deoxygenation.

To minimize deoxygenation:

  • Choose Reagents Carefully: Avoid reagents known to be strong reducing agents for N-oxides if addition is the desired outcome.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for the desired addition to occur.

  • Protect from Light: If your compound is light-sensitive, conduct the reaction in the dark or in amber glassware.

  • Modify the Nucleophile: If the nucleophile is suspected to be the cause, consider using a less reducing alternative or a different synthetic route.

Product Purification Issues

Q4: I am having difficulty purifying my substituted pyrazine product from the reaction mixture. What are some effective purification strategies?

A4: Purification of pyrazine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

  • Liquid-Liquid Extraction (LLE): LLE is a good first step to remove many impurities. The choice of solvent is important.

    • Hexane: Effective for extracting less polar, highly alkyl-substituted pyrazines and can leave more polar impurities (like imidazoles) in the aqueous phase.[5]

    • Methyl-t-butyl ether (MTBE) or Ethyl Acetate: These are more polar and will extract a wider range of pyrazines, but may also co-extract polar impurities.[5]

  • Column Chromatography: This is the most common method for purifying pyrazine derivatives.

    • Silica Gel: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. A mixture of 90/10 hexane/ethyl acetate has been reported to be effective for separating pyrazines.[5]

    • C18-Bonded Silica (Reverse-Phase): For very polar pyrazines, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.[5]

  • Distillation: If the desired pyrazine is volatile and thermally stable, distillation can be an effective purification method, especially for removing non-volatile impurities.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Data Presentation

Table 1: Effect of Substituents on the Yield of Azidation of Pyrazine N-Oxides

Pyrazine N-Oxide SubstituentProductYield (%)
3-Phenyl2-Azido-3-phenylpyrazine75
3-Amino2-Azido-3-aminopyrazine68
3-Methoxy2-Azido-3-methoxypyrazine55
3-MethylNo Reaction0
3-ChloroNo Reaction0

Data adapted from a study on the deoxidative nucleophilic substitution of pyrazine N-oxides. The reaction was performed with trimethylsilyl azide and diethylcarbamoyl chloride in refluxing acetonitrile.[5] This data illustrates that electron-donating and phenyl groups facilitate the reaction, while small alkyl and electron-withdrawing halo groups can prevent it under these conditions.

Table 2: Yields for Grignard Addition to 2-Substituted Pyrazine 1-Oxides

R in 2-R-pyrazine 1-oxideGrignard Reagent (R'MgX)Product (2-R-6-R'-pyrazine)Yield (%)
HPhMgCl2-Phenylpyrazine85
HEtMgBr2-Ethylpyrazine78
MePhMgCl2-Methyl-6-phenylpyrazine82
PhMeMgI2-Phenyl-6-methylpyrazine75

Yields are representative for the addition step. Subsequent reduction and protection steps are also high-yielding.[4] This demonstrates the high efficiency of Grignard additions to pyrazine N-oxides.

Experimental Protocols

Protocol 1: General Procedure for the Addition of a Grignard Reagent to a Pyrazine N-Oxide

This protocol is adapted from a procedure for the synthesis of substituted piperazines.[4]

Materials:

  • Substituted pyrazine N-oxide

  • Grignard reagent (e.g., Phenylmagnesium chloride solution)

  • Anhydrous tetrahydrofuran (THF)

  • (-)-Sparteine (for asymmetric synthesis, if desired)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazine N-oxide (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours.

  • In-situ Protection and Reduction:

    • Add Boc₂O (2.5 equiv) to the reaction mixture.

    • Slowly add a solution of NaBH₄ (3.0 equiv) in MeOH.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Workup:

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/EtOAc) to yield the desired substituted piperazine.

Protocol 2: Synthesis of 2-Aminopyrazines from Pyrazine N-Oxides (Adapted from Pyridine N-Oxide Chemistry)

This protocol is adapted from a method for the 2-amination of pyridine N-oxides.[6]

Materials:

  • Pyrazine N-oxide

  • Isocyanide (e.g., benzyl isocyanide)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction tube, combine the pyrazine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and TMSOTf (1.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of MeCN/DMF (to make a 0.1 M solution based on the N-oxide).

  • Heating: Heat the reaction mixture to 105 °C for 4 hours under an inert atmosphere.

  • Hydrolysis of Intermediate:

    • Cool the reaction mixture and concentrate it to remove the volatile MeCN.

    • Add 1 M HCl and THF to the remaining DMF solution.

    • Stir the mixture at 50 °C until the conversion of the intermediate formamide to the desired aminopyrazine is complete (monitor by TLC or LC-MS).

  • Workup:

    • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aminopyrazine.

Mandatory Visualizations

General Mechanism of Nucleophilic Addition to Pyrazine N-Oxide

nucleophilic_addition_mechanism cluster_step1 Step 1: Activation of N-Oxide cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Aromatization pyrazine_n_oxide Pyrazine N-Oxide N⁺-O⁻ activated_complex Activated Complex N⁺-O-E pyrazine_n_oxide:c->activated_complex:c Reaction with Electrophile (E⁺) activator Activator E⁺ meisenheimer Meisenheimer-like Intermediate Negative charge delocalized activated_complex:c->meisenheimer:c Attack at C2 nucleophile Nucleophile Nu⁻ product 2-Substituted Pyrazine Product meisenheimer:c->product:c Elimination of Leaving Group leaving_group Leaving Group E-O⁻

Caption: General mechanism for activated nucleophilic addition to pyrazine N-oxide.

Decision Pathway for Choosing an Activating Agent

activating_agent_choice start Goal of the Reaction? chlorination Chlorination at C2 start->chlorination mild_addition Mild Addition of Nu-H start->mild_addition general_activation General Activation start->general_activation nucleophile_type What is the Nucleophile? use_pybrop Use PyBroP nucleophile_type->use_pybrop Alcohol, Amine, Thiol, etc. use_tfaa Use TFAA / Ac₂O nucleophile_type->use_tfaa Other Nucleophiles use_pocl3 Use POCl₃ chlorination->use_pocl3 mild_addition->nucleophile_type general_activation->use_tfaa

Caption: Decision tree for selecting an appropriate activating agent.

References

Technical Support Center: Purification of Polar Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pyrazine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polar pyrazine derivatives in a question-and-answer format.

Question: My polar pyrazine derivative is highly soluble in the aqueous reaction mixture, leading to poor extraction efficiency with common organic solvents. What can I do?

Answer:

Low extraction efficiency is a frequent challenge with polar pyrazines. Here are several strategies to improve recovery:

  • Multiple Extractions: A single extraction is often insufficient. Performing multiple extractions (e.g., three to six times) with fresh solvent for each extraction will significantly improve the recovery of your target compound.[1][2][3]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of the polar organic compound in the aqueous phase and promotes its partition into the organic layer.

  • Solvent Selection: While common solvents like ethyl acetate and methyl-tert-butyl ether (MTBE) can be used, they may also co-extract polar impurities such as imidazole derivatives.[1][2][3] For a cleaner initial extraction, consider using hexane, which has been shown to extract pyrazines without co-extracting imidazoles.[1][3] However, for more polar pyrazines, a more polar solvent or a solvent mixture may be necessary. A mixture of hexane and ethyl acetate (e.g., 90:10) can be effective.[1][2][3]

Question: I am observing co-extraction of highly polar impurities, such as imidazoles, with my pyrazine derivative when using solvents like ethyl acetate or MTBE. How can I remove them?

Answer:

The co-extraction of polar impurities is a common problem. Here are a few methods to address this:

  • Silica Gel Chromatography: Passing the organic extract through a silica gel column can effectively remove polar impurities like 4-methylimidazole. Silica retains the more polar imidazole derivatives, allowing the desired pyrazine to be eluted.[1][2][3]

  • Solvent System Optimization: For column chromatography, a solvent system of 90/10 hexane/ethyl acetate has been shown to effectively separate pyrazines from imidazole impurities.[1][2][3]

  • Distillation: Simple distillation of the aqueous reaction mixture can be used to isolate volatile pyrazines, leaving non-volatile impurities like imidazoles behind in the distillation pot.[1][2][3] The collected aqueous distillate containing the pyrazines can then be further purified.

Question: My polar pyrazine derivative streaks badly on silica gel TLC plates and columns, making separation difficult. What is the cause and how can I fix it?

Answer:

Streaking is often observed with polar and basic compounds like many pyrazine derivatives on acidic silica gel. This is due to strong interactions between the basic analyte and the acidic stationary phase. Here are some solutions:

  • Deactivating the Silica Gel: Pre-treat the silica gel with a basic modifier. You can prepare a slurry of silica gel in a solvent system containing a small amount of a base like triethylamine (1-2%) or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to better peak shapes.

  • Using a More Polar Mobile Phase: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar eluent system is required. A common approach for basic compounds is to add a small percentage of ammonium hydroxide in methanol to the mobile phase (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane).

  • Reverse-Phase Chromatography: If streaking persists on normal-phase silica, switching to reverse-phase chromatography (e.g., with a C18 column) can be a good alternative. In reverse-phase, the stationary phase is nonpolar, and a polar mobile phase is used, which can be more suitable for purifying highly polar compounds.

Question: My pyrazine derivative seems to be degrading on the silica gel column. How can I confirm this and what can be done to prevent it?

Answer:

Degradation on silica gel can occur with sensitive compounds.

  • 2D TLC Analysis: To check for on-plate degradation, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Deactivation of Silica: As mentioned for streaking, deactivating the silica gel with a base can also help to minimize degradation of acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for when developing a solvent system for column chromatography of my polar pyrazine derivative?

A1: For good separation in flash column chromatography, it is generally recommended to aim for an Rf value between 0.25 and 0.35 for your target compound on a TLC plate.[4] This range typically provides the best balance between separation from impurities and a reasonable elution time.

Q2: Can I use distillation to purify my polar pyrazine derivative?

A2: Yes, distillation can be an effective method, particularly for separating volatile pyrazines from non-volatile impurities like salts and some polar side products such as imidazoles.[1][2][3] The pyrazines are collected in the distillate. This aqueous solution of pyrazines can then be further purified, for example, by solid-phase extraction using a C18 cartridge to remove the water.[1][3]

Q3: Are there any alternatives to column chromatography for purifying small amounts (<50 mg) of a polar pyrazine derivative?

A3: For small-scale purification, preparative thin-layer chromatography (prep-TLC) can be a viable alternative to column chromatography. The principle is the same as analytical TLC, but a thicker layer of silica gel is used on a larger plate to accommodate more material. After running the plate, the band corresponding to your product can be scraped off, and the compound can be extracted from the silica with a suitable polar solvent.

Q4: How can I effectively remove water from my purified polar pyrazine derivative after reverse-phase chromatography?

A4: Removing water from a polar compound can be challenging. Lyophilization (freeze-drying) is often the most effective method to remove water without losing your volatile or heat-sensitive pyrazine derivative. If the compound is not volatile, azeotropic distillation with a solvent like toluene can also be used.

Q5: My polar pyrazine derivative is a solid. What is a good starting point for developing a crystallization protocol?

A5: Finding a suitable solvent system is key to successful crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You can screen for suitable solvents by testing the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water or hexane) at room temperature and then upon heating. Once a suitable solvent is found, dissolve your compound in the minimum amount of the hot solvent and then allow it to cool slowly to form crystals.

Data Presentation

Table 1: Solvent Systems for Liquid-Liquid Extraction (LLE) of Pyrazine Derivatives

Solvent/Solvent SystemTarget CompoundsCo-extracted ImpuritiesNotes
HexanePyrazinesNone reported[1][3]Multiple extractions are required for good recovery.[1][3]
Methyl-tert-butyl ether (MTBE)Pyrazines4-methylimidazole[1][2][3]Requires further purification, e.g., by silica gel chromatography.[1][2][3]
Ethyl acetatePyrazines4-methylimidazole[1][2][3]Similar to MTBE, requires additional purification steps.[1][2][3]
90:10 Hexane/Ethyl AcetatePyrazinesReduced imidazole co-extraction compared to pure ethyl acetateProvides a good balance of polarity for extracting a range of pyrazines.[1][2][3]

Table 2: Column Chromatography Parameters for Polar Pyrazine Derivative Purification

Stationary PhaseMobile PhaseTarget Compound RfImpurity Behavior
Silica Gel90:10 Hexane/Ethyl Acetate~0.3-0.5Imidazoles are retained on the column.[1][2][3]
Silica Gel (deactivated with base)Dichloromethane/Methanol with NH4OH0.2-0.4Reduces streaking of basic pyrazines.
C18-bonded Silica (Reverse-Phase)Water/Acetonitrile or Water/MethanolDependent on gradientSuitable for highly polar pyrazines that are not well-retained on normal-phase silica.[1][3]

Experimental Protocols

Protocol 1: Purification of a Polar Pyrazine Derivative by Liquid-Liquid Extraction and Silica Gel Column Chromatography

This protocol is designed for the purification of a polar pyrazine derivative from an aqueous reaction mixture containing imidazole impurities.

1. Liquid-Liquid Extraction (LLE): a. Cool the aqueous reaction mixture to room temperature. b. Saturate the aqueous phase by adding sodium chloride (NaCl) and stirring until it dissolves. c. Transfer the mixture to a separatory funnel. d. Add an equal volume of hexane and shake the funnel vigorously for 1-2 minutes, venting frequently. e. Allow the layers to separate and drain the lower aqueous layer. f. Collect the upper organic (hexane) layer. g. Repeat the extraction of the aqueous layer with fresh hexane at least three more times. h. Combine all the organic extracts. i. Dry the combined organic extract over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

2. Silica Gel Column Chromatography: a. Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane). b. Pack a glass column with the slurry to the desired height. c. Allow the solvent to drain to the top of the silica bed. d. Dissolve the crude pyrazine extract from step 1.i in a minimum amount of the column eluent (e.g., 90:10 hexane/ethyl acetate). e. Carefully load the sample onto the top of the silica gel bed. f. Begin eluting the column with the 90:10 hexane/ethyl acetate mobile phase. g. Collect fractions and monitor them by TLC to identify the fractions containing the purified pyrazine derivative. h. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Highly Polar and Basic Pyrazine Derivative using Deactivated Silica Gel

This protocol is for purifiying a polar, basic pyrazine that shows significant streaking on standard silica gel.

1. Preparation of Deactivated Silica Gel: a. Prepare a mobile phase containing 1-2% triethylamine in your chosen solvent system (e.g., dichloromethane/methanol). b. Prepare a slurry of silica gel in this mobile phase. c. Pack the column with the slurry. d. Pass at least one column volume of the mobile phase through the packed column to ensure the silica is fully deactivated.

2. Column Chromatography: a. Dissolve your crude product in a minimum amount of the mobile phase. b. Load the sample onto the deactivated column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC (using a TLC plate pre-treated with the same basic mobile phase for better correlation). e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography ReactionMixture Aqueous Reaction Mixture AddSalt Add NaCl ReactionMixture->AddSalt Extraction Extract with Hexane (4x) AddSalt->Extraction SeparateLayers Separate Layers Extraction->SeparateLayers OrganicPhase Combined Organic (Hexane) Extracts SeparateLayers->OrganicPhase Collect AqueousPhase Aqueous Waste SeparateLayers->AqueousPhase Discard Concentrate Concentrate Extract OrganicPhase->Concentrate LoadColumn Load on Silica Gel Column Concentrate->LoadColumn Elute Elute with Hexane/ Ethyl Acetate (90:10) LoadColumn->Elute CollectFractions Collect & Monitor Fractions (TLC) Elute->CollectFractions PureProduct Combine Pure Fractions & Evaporate Solvent CollectFractions->PureProduct FinalProduct Purified Pyrazine Derivative PureProduct->FinalProduct

Caption: Workflow for the purification of polar pyrazine derivatives.

troubleshooting_logic Start Purification Issue with Polar Pyrazine PoorExtraction Poor Extraction Efficiency? Start->PoorExtraction Streaking Streaking on Silica TLC/Column? PoorExtraction->Streaking No Sol_Extraction Increase # of Extractions Add Salt Optimize Solvent PoorExtraction->Sol_Extraction Yes Impurity Co-eluting Impurities? Streaking->Impurity No Sol_Streaking Deactivate Silica (Base) Use More Polar Eluent Switch to Reverse Phase Streaking->Sol_Streaking Yes Sol_Impurity Silica Chromatography Optimize Solvent System Distillation Impurity->Sol_Impurity Yes

Caption: Troubleshooting decision tree for pyrazine purification.

References

Validation & Comparative

A Comparative Analysis of Pyrazine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Pyrazine and its derivatives are fundamental scaffolds in pharmaceuticals, flavors, and materials science. The efficient and selective synthesis of these heterocycles is a critical aspect of research and development in these fields. This guide provides a comparative analysis of prominent pyrazine synthesis methods, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Pyrazine Synthesis Methods

For a rapid comparison, the following table summarizes the key quantitative aspects of the discussed pyrazine synthesis methods. It is important to note that direct comparison of yields can be challenging due to variations in substrates and reaction conditions reported in the literature.

Synthesis MethodTypical Starting MaterialsReagents & ConditionsTypical YieldKey AdvantagesKey Disadvantages
Gutknecht Synthesis α-Amino ketonesSelf-condensation, followed by oxidation (e.g., HgO, CuSO₄, or air)Moderate to GoodGood availability of starting materials.Use of stoichiometric and often toxic oxidizing agents.
Staedel-Rugheimer Synthesis 2-HaloacetophenonesAmmonia, followed by condensation and oxidationVariableOne-pot potential from readily available precursors.Can produce byproducts; requires oxidation step.
Modern Catalytic Method β-Amino alcoholsManganese Pincer Complex (catalyst), KH (base), Toluene, 150°CHigh (up to 99%)[1]High atom economy, environmentally benign (H₂ and H₂O as byproducts).Requires synthesis of a specific catalyst; high temperatures.
Green Synthesis 1,2-Diketones, 1,2-Diaminest-BuOK, Aqueous Methanol, Room TemperatureHigh (not specified)[2]Environmentally friendly solvent, mild conditions, high yielding.Limited to specific substrate classes (1,2-dicarbonyls and diamines).

Classical Synthesis Methods: The Foundations

The Gutknecht and Staedel-Rugheimer syntheses are foundational methods for constructing the pyrazine ring, relying on the self-condensation of α-amino ketones.

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis, first reported in 1879, involves the cyclization of α-amino ketones to form dihydropyrazines, which are subsequently dehydrogenated to yield the aromatic pyrazine ring.[3][4] The α-amino ketones are typically generated in situ from the reduction of isonitroso ketones.[3]

Gutknecht_Synthesis alpha_amino_ketone1 α-Amino Ketone dimerization Dimerization (Self-condensation) alpha_amino_ketone1->dimerization alpha_amino_ketone2 α-Amino Ketone alpha_amino_ketone2->dimerization dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: General workflow of the Gutknecht pyrazine synthesis.

While specific conditions vary based on the substrate, a general protocol for the Gutknecht synthesis is as follows:

  • Formation of the α-Amino Ketone: An α-isonitroso ketone is reduced to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation or dissolving metal reductions.

  • Dimerization and Cyclization: The α-amino ketone, often without isolation, is subjected to conditions that promote self-condensation to form a dihydropyrazine intermediate. This can be facilitated by adjusting the pH or by heating.

  • Oxidation: The dihydropyrazine is oxidized to the pyrazine. This can be achieved using various oxidizing agents such as mercury(I) oxide, copper(II) sulfate, or by bubbling air through the reaction mixture.[3]

  • Purification: The final pyrazine product is purified using standard techniques such as distillation or chromatography.

Staedel-Rugheimer Pyrazine Synthesis

The Staedel-Rugheimer synthesis, developed in 1876, provides an alternative route to the key α-amino ketone intermediate. In this method, a 2-haloacetophenone is reacted with ammonia to generate the amino ketone, which then undergoes condensation and oxidation to form the pyrazine.[4][5]

Staedel_Rugheimer_Synthesis haloacetophenone 2-Haloacetophenone amino_ketone_formation Nucleophilic Substitution haloacetophenone->amino_ketone_formation ammonia Ammonia ammonia->amino_ketone_formation alpha_amino_ketone α-Amino Ketone amino_ketone_formation->alpha_amino_ketone condensation_oxidation Condensation & Oxidation alpha_amino_ketone->condensation_oxidation pyrazine Pyrazine condensation_oxidation->pyrazine

Caption: Logical flow of the Staedel-Rugheimer pyrazine synthesis.

The following is a representative, though potentially low-yielding, experimental procedure found in a forum discussion, illustrating the practical steps of a Staedel-Rugheimer type synthesis:[6]

  • Condensation: To a cooled solution of 1.42 g of anhydrous ethylenediamine in 20 mL of diethyl ether, a solution of 2.00 g of diacetyl in 10 mL of diethyl ether is added dropwise over 20 minutes with stirring.

  • Dihydropyrazine Formation: The ice bath is removed, and the mixture is stirred at room temperature for 1 hour, followed by refluxing for 30 minutes. After cooling, 2.00 g of powdered potassium hydroxide is added, and the mixture is stirred for another hour.

  • Oxidation: 40 mL of 95% ethanol and 12 g of manganese dioxide are added, and the solution is refluxed for 4 hours.

  • Workup and Purification: After cooling, the mixture is filtered, and the residue is washed with ethanol. The ethanol is distilled off, and the remaining solution is extracted with diethyl ether. The ether extract is then distilled to yield 2,3-dimethylpyrazine. The reported yield for this specific amateur synthesis was 11%.[6]

Modern Approaches to Pyrazine Synthesis

Contemporary organic synthesis has driven the development of more efficient, selective, and environmentally friendly methods for preparing pyrazines.

Catalytic Dehydrogenative Coupling

A notable modern approach involves the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by a manganese pincer complex. This method offers high atom economy, producing hydrogen gas and water as the only byproducts.[1]

Catalytic_Dehydrogenative_Coupling beta_amino_alcohol β-Amino Alcohol dehydrogenation1 Dehydrogenation beta_amino_alcohol->dehydrogenation1 catalyst Mn Pincer Catalyst, KH catalyst->dehydrogenation1 dehydrogenation2 Dehydrogenation catalyst->dehydrogenation2 amino_aldehyde Amino Aldehyde dehydrogenation1->amino_aldehyde - H₂ dimerization_cyclization Dimerization & Cyclization amino_aldehyde->dimerization_cyclization dihydropyrazine Dihydropyrazine dimerization_cyclization->dihydropyrazine - 2H₂O dihydropyrazine->dehydrogenation2 pyrazine Pyrazine dehydrogenation2->pyrazine - H₂

Caption: Mechanism of catalytic dehydrogenative coupling for pyrazine synthesis.

The following is a general procedure based on a published report:[1]

  • Reaction Setup: In a glovebox, a reaction tube is charged with the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (3 mol %).

  • Reaction Execution: Toluene (2 mL) is added, and the tube is sealed and heated at 150 °C for 24 hours.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated and purified by column chromatography. This method has been reported to yield up to 99% of the desired 2,5-disubstituted pyrazine.[1]

Green Synthesis via Condensation

A greener approach to pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature, catalyzed by potassium tert-butoxide.[2]

The following is a typical experimental procedure for this green synthesis method:[2]

  • Reaction Setup: In a round-bottom flask, 2 mmol of the 1,2-diketone is dissolved in 3 mL of aqueous methanol.

  • Reagent Addition: To this solution, 2 mmol of the 1,2-diamine and a catalytic amount of potassium tert-butoxide (e.g., 10 mg, 0.08 mmol) are added.

  • Reaction and Monitoring: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The methanol is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Conclusion

The synthesis of pyrazines can be accomplished through a variety of methods, each with its own set of advantages and limitations. The classical Gutknecht and Staedel-Rugheimer syntheses remain valuable for their simplicity and the use of readily available starting materials. However, modern catalytic methods, such as the dehydrogenative coupling of β-amino alcohols, and greener condensation reactions offer significant improvements in terms of efficiency, atom economy, and environmental impact. The choice of synthesis method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for the successful and efficient production of novel pyrazine-containing compounds.

References

A Comparative Guide to the Reactivity of Chloropyrazines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyrazines is crucial for the efficient synthesis of novel compounds with potential therapeutic applications. This guide provides an objective comparison of the reactivity of various chloropyrazines in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed methodologies.

The pyrazine ring is a key structural motif in numerous clinically approved drugs, particularly in the development of kinase inhibitors.[1][2][3] The introduction of functional groups onto the pyrazine core is often achieved through nucleophilic aromatic substitution on chloropyrazine precursors. The inherent electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, facilitates these reactions. The reactivity of chloropyrazines in SNAr is significantly influenced by the position of the chlorine atom on the pyrazine ring and the electronic nature of other substituents present.

Principles of Reactivity

Nucleophilic aromatic substitution on chloropyrazines generally proceeds through a bimolecular addition-elimination mechanism. The reaction rate is dependent on both the concentration of the chloropyrazine and the nucleophile. The key factors governing the reactivity of different chloropyrazines are:

  • Position of the Chlorine Atom: The carbon atoms of the pyrazine ring are not equally reactive. The electron-withdrawing effect of the ring nitrogens activates the adjacent (alpha) and para positions to nucleophilic attack.

  • Influence of Other Substituents: The presence of electron-withdrawing groups (EWGs) on the pyrazine ring further enhances its electrophilicity, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity of the ring towards nucleophiles.

Comparative Reactivity Data

Chloropyrazine DerivativeNucleophileReaction ConditionsProduct(s) and Yield(s)Inferred Reactivity
2-ChloropyrazineMorpholineWater, K3PO4, 100 °C2-Morpholinopyrazine (Yield not specified)Baseline reactivity for monosubstituted chloropyrazine.
2-Substituted-3,5-dichloropyrazine (EWG at C2)AminesNot specifiedPreferential substitution at the 5-positionC5 is more activated than C3 when an EWG is at C2.[4]
2-Substituted-3,5-dichloropyrazine (EDG at C2)AminesNot specifiedPreferential substitution at the 3-positionC3 is more activated than C5 when an EDG is at C2.[4]

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Experimental Protocols

To quantitatively compare the reactivity of different chloropyrazines, a standardized experimental protocol is essential. The following outlines a general methodology for a kinetic study using UV-Vis spectroscopy, which is a common technique for monitoring the progress of SNAr reactions.

Experimental Protocol: Kinetic Analysis of Chloropyrazine Reactivity using UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of different chloropyrazines (e.g., 2-chloropyrazine, 3-chloropyrazine, 2,6-dichloropyrazine) with a model nucleophile (e.g., piperidine or morpholine).

Materials:

  • Chloropyrazine substrates (2-chloropyrazine, 3-chloropyrazine, 2,6-dichloropyrazine)

  • Nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloropyrazine in the chosen solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of the nucleophile in the same solvent at a known concentration (e.g., 1 M).

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectrum of the starting chloropyrazine and the expected product (if available, or after a preliminary reaction is allowed to go to completion).

    • Identify a wavelength where the product has a significant absorbance and the starting material has minimal absorbance. This will be the monitoring wavelength for the kinetic runs.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the chloropyrazine stock solution and dilute with the solvent to a final volume just under the desired final volume (e.g., 2.5 mL).

    • Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the experiment with different concentrations of the nucleophile to confirm the reaction order.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A0 is the initial absorbance.

    • The second-order rate constant (k2) is then calculated from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k2[Nucleophile].

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of SNAr on chloropyrazines and a typical experimental workflow.

Caption: General mechanism of nucleophilic aromatic substitution on chloropyrazine.

Experimental_Workflow A Prepare Stock Solutions (Chloropyrazines & Nucleophile) B Determine Analytical Wavelength (UV-Vis Spectroscopy) A->B C Perform Kinetic Runs (Pseudo-first-order conditions) B->C D Monitor Reaction Progress (Absorbance vs. Time) C->D E Calculate Observed Rate Constants (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k_2) F->G H Compare k_2 values for different chloropyrazines G->H

Caption: Experimental workflow for comparing chloropyrazine reactivity.

Application in Drug Discovery: Kinase Inhibitors

The synthesis of substituted pyrazines is of high importance in the development of kinase inhibitors, a major class of targeted cancer therapies. Many pyrazine-based kinase inhibitors function by competing with ATP for the binding pocket of the kinase enzyme.[1][2] The pyrazine core often serves as a scaffold, and the substituents attached via SNAr reactions are crucial for achieving high potency and selectivity. These substituents form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the ATP binding site of the kinase.[3]

Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_molecules ATP_Binding_Site ATP Binding Site ATP ATP ATP->ATP_Binding_Site Binds Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->ATP_Binding_Site Competitively Binds

Caption: Competitive inhibition of a kinase by a pyrazine-based inhibitor.

By understanding the relative reactivity of different chloropyrazines, medicinal chemists can more effectively design and synthesize novel kinase inhibitors and other biologically active molecules, accelerating the drug discovery process.

References

A Researcher's Guide to Pyrazine Quantification: Method Validation and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food science, the accurate quantification of pyrazines is crucial. These heterocyclic aromatic compounds are not only key contributors to the flavor and aroma of many food products but are also studied for their potential physiological effects. This guide provides an objective comparison of the most common analytical methods for pyrazine quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from various studies.

Comparison of Analytical Methods

The choice of analytical technique for pyrazine quantification is critical and depends on the sample matrix, the specific pyrazines of interest, and the required sensitivity and selectivity. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1] It offers excellent separation efficiency and sensitivity. For sample introduction and concentration, GC-MS is often coupled with techniques like Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free and effective method for extracting volatile analytes from a sample matrix.[2][3] Variations of this method, such as Multiple Headspace SPME (MHS-SPME), have been developed to enhance quantitative accuracy.[4][5] For even higher accuracy and to compensate for matrix effects, Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is a gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), has emerged as a powerful alternative for pyrazine analysis, especially in liquid samples.[6][7] This method offers the advantage of direct injection for liquid samples, simplifying sample preparation.[8] It is particularly suitable for less volatile or thermally labile pyrazines that may not be amenable to GC analysis. The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the accurate quantification of pyrazines even in complex matrices.[9][10][11]

The following tables summarize the validation parameters for these methods as reported in various scientific studies, providing a clear comparison of their performance.

Data Presentation: Performance of Analytical Methods

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
MethodMatrixAnalyte(s)Linearity (R²)LOD (ng/g or µg/L)LOQ (ng/g or µg/L)Recovery (%)Precision (RSD %)Reference(s)
HS-SPME-GC-MS/MSPerilla Seed Oil14 Pyrazines-0.07 - 22.22 ng/g-94.6 - 107.9Intra-day: <9.49, Inter-day: <9.76[12]
MHS-SPME-arrow-GC-MSFlavor-Enhanced Edible Oils13 Pyrazines>0.992 - 60 ng/g6 - 180 ng/g91.6 - 109.2Intra- and Inter-day: <16[4][5]
HS-SPME-GC-MSWine4 Methoxypyrazines--≤1 ng/L--[13]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods
MethodMatrixAnalyte(s)Linearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)Reference(s)
UPLC-MS/MSSoy Sauce Aroma Type Baijiu16 Pyrazines>0.99----[6][14]
UPLC-MS/MSSauce-flavor Baijiu12 Pyrazines>0.990.051 - 6.000.18 - 21.4280.6 - 108.7Intra-day: 0.67 - 2.72[9][10]
Direct Injection UPLC-MS/MSBaijiuMultiple Pyrazines---78.24 - 102.58Intra-day: 0.84 - 4.17, Inter-day: 0.78 - 6.71, Inter-week: 4.50 - 8.61[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for the key techniques discussed.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines the general steps for the analysis of pyrazines in a solid or liquid matrix using HS-SPME followed by GC-MS.

1. Sample Preparation:

  • Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • For liquid samples, an aliquot of the sample is used.

  • An internal standard is often added at this stage for accurate quantification.

2. HS-SPME Extraction:

  • The vial is sealed with a septum cap.

  • The sample is equilibrated at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 min) to allow volatiles to partition into the headspace.

  • An SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 20-40 min) to adsorb the pyrazines.[2]

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the hot injection port of the GC.

  • GC Conditions:

    • Injector Temperature: Typically 250-270 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A capillary column suitable for volatile compound analysis (e.g., DB-WAX, HP-5MS).

    • Oven Temperature Program: A temperature gradient is used to separate the pyrazines, for example, starting at 40 °C, holding for a few minutes, then ramping up to a final temperature of around 240 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol describes the general procedure for the quantification of pyrazines in liquid samples by UPLC-MS/MS.

1. Sample Preparation:

  • For liquid samples like beverages, sample preparation can be minimal, often involving only filtration through a 0.22 µm filter.[6]

  • An internal standard is added to the sample.

  • Dilution with a suitable solvent may be necessary to bring the analyte concentration within the calibration range.

2. UPLC-MS/MS Analysis:

  • A small volume of the prepared sample (e.g., 1-10 µL) is injected into the UPLC system.

  • UPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol with the same additive as solvent B.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for pyrazines.

    • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each pyrazine.

Mandatory Visualization

To further clarify the experimental workflows and the logical relationships in method selection, the following diagrams are provided.

Experimental_Workflow_HS_SPME_GC_MS cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Solid/Liquid) IS_add Add Internal Standard Sample->IS_add Vial Headspace Vial Equilibration Equilibration (Heating) Vial->Equilibration IS_add->Vial Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for pyrazine quantification using HS-SPME-GC-MS.

Experimental_Workflow_UPLC_MS_MS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Liquid Sample Filter Filtration Sample->Filter IS_add Add Internal Standard Filter->IS_add Injection Direct Injection IS_add->Injection Separation UPLC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for pyrazine quantification using UPLC-MS/MS.

Method_Selection_Logic start Start: Pyrazine Quantification matrix_type Sample Matrix Type? start->matrix_type volatility Analyte Volatility? matrix_type->volatility Solid/Semi-solid lc_ms Consider LC-MS/MS (e.g., UPLC-MS/MS) matrix_type->lc_ms Liquid gc_ms Consider GC-MS (e.g., HS-SPME-GC-MS) volatility->gc_ms Volatile volatility->lc_ms Low Volatility/ Thermally Labile

References

A Comparative Analysis of the Biological Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, forms the scaffold for a diverse range of derivatives with significant pharmacological activities.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3] This guide provides an objective comparison of the biological performance of select pyrazine derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.

Anticancer Activity: Imidazo[1,2-a]pyrazines vs.[1][2][4]triazolo[4,3-a]pyrazines

A key area of investigation for pyrazine derivatives is their potential as anticancer agents.[4] Compounds incorporating fused ring systems, such as imidazo[1,2-a]pyrazines and[1][2][5]triazolo[4,3-a]pyrazines, have shown promising results in inhibiting the proliferation of various cancer cell lines.[5][6]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative imidazo[1,2-a]pyrazine and[1][2][5]triazolo[4,3-a]pyrazine derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineCompound 12bHep-2 (Laryngeal)11[5]
HepG2 (Liver)13[5]
MCF-7 (Breast)11[5]
A375 (Melanoma)11[5]
[1][2][5]triazolo[4,3-a]pyrazineCompound 17lA549 (Lung)0.98 ± 0.08[7]
MCF-7 (Breast)1.05 ± 0.17[7]
HeLa (Cervical)1.28 ± 0.25[7]
[1][2][5]triazolo[4,3-a]pyrazineCompound 22iA549 (Lung)0.83 ± 0.07[6]
MCF-7 (Breast)0.15 ± 0.08[6]
HeLa (Cervical)2.85 ± 0.74[6]

Note: The presented data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the pyrazine derivatives was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Following treatment, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[10]

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with pyrazine derivatives at various concentrations incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine derivatives.

Antimicrobial Activity: Pyrazine Carboxamide Derivatives

Pyrazine carboxamides, including the well-known antitubercular drug pyrazinamide, are a class of pyrazine derivatives with significant antimicrobial properties.[12][13] Their activity has been evaluated against a range of bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of pyrazine carboxamide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 (µM)[15]
3-amino-N-hexylpyrazine-2-carboxamideStaphylococcus aureus500 (µM)[13]
3-amino-N-heptylpyrazine-2-carboxamideStaphylococcus aureus250 (µM)[13]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Salmonella Typhi (XDR)6.25[16]

Note: MIC values can be reported in µg/mL or µM; direct comparison requires conversion to the same units.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[2][4]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.[14] The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[14]

Procedure:

  • Preparation of Antimicrobial Solutions: A stock solution of the pyrazine derivative is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[17]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[17] This is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension.[18]

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.[17]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Pyrazine Pyrazine Derivative (e.g., Compound 17l) Pyrazine->RTK Inhibition

Caption: Inhibition of c-Met/VEGFR-2 signaling by a pyrazine derivative.[7]

Conclusion

This guide highlights the significant potential of pyrazine derivatives as versatile biological agents. The presented data demonstrates their potent anticancer and antimicrobial activities, underscoring the importance of continued research in this area. The detailed experimental protocols provide a foundation for researchers to design and execute their own investigations into the promising therapeutic applications of this important class of heterocyclic compounds.

References

Navigating Pyrazine Synthesis: A Comparative Guide to Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine and its derivatives is a critical step in the discovery and production of novel therapeutics, agrochemicals, and flavor compounds. This guide provides an objective comparison of different catalytic systems for pyrazine synthesis, supported by experimental data to inform your selection of the most effective method.

The synthesis of the pyrazine core is a cornerstone of medicinal chemistry, with the resulting heterocyclic scaffolds forming the basis of numerous bioactive molecules.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide delves into a comparative analysis of prominent catalytic strategies, offering a clear overview of their performance based on published experimental data.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of 2,5-disubstituted pyrazines, providing a clear comparison of their efficiency under optimized conditions.

CatalystSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Manganese Pincer Complex (Complex 2) 2-PhenylglycinolKHToluene1502499[2][3]
Manganese Pincer Complex (Complex 2) 2-Amino-3-phenylpropane-1-olKHToluene1502495[3]
Manganese Pincer Complex (Complex 2) 2-Amino-3-methylbutane-1-olKHToluene1502486[3]
Ruthenium Pincer Complex 2-Amino-alcohols----Reported[2][3]
Copper Chromite Ethylenediamine & Propylene Glycol-Vapor Phase-->90[4][5]
Potassium tert-butoxide (t-BuOK) 1,2-Diketones & 1,2-Diaminest-BuOKAq. MethanolRT-High Yield[4]
Metal-Organic Framework [Cu2(BDC)2(BPY)] 1,2-Diketones & 1,2-Diamines----Good Yields[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for key catalytic systems.

Synthesis of 2,5-Diphenylpyrazine using a Manganese Pincer Complex

This procedure is based on the dehydrogenative self-coupling of 2-amino alcohols catalyzed by an acridine-based manganese pincer complex.[2][3]

  • Materials: 2-Phenylglycinol (0.5 mmol), Manganese Pincer Complex 2 (2 mol %), Potassium Hydride (KH) (3 mol %), Toluene (2 mL).

  • Procedure: A toluene solution of 2-phenylglycinol is placed in a reaction vessel. The manganese pincer catalyst and potassium hydride are added to the solution. The vessel is sealed and heated at 150 °C for 24 hours. The resulting product, 2,5-diphenylpyrazine, is then isolated and purified. The yield is determined by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

One-Pot Synthesis of Pyrazines using Potassium tert-butoxide

This method offers a greener approach through a direct condensation reaction at room temperature.[4]

  • Materials: 1,2-Diketone, 1,2-Diamine, Potassium tert-butoxide (t-BuOK), Aqueous Methanol.

  • Procedure: The respective 1,2-diketone and 1,2-diamine are dissolved in aqueous methanol. Potassium tert-butoxide is added as a catalyst. The reaction proceeds at room temperature. The formation of the dihydropyrazine intermediate can be detected at an early stage, which then aromatizes to the final pyrazine product.[4]

Reaction Mechanisms and Workflows

Understanding the underlying reaction pathways is essential for optimizing reaction conditions and catalyst design.

Proposed Mechanism for Dehydrogenative Coupling

The synthesis of pyrazines from β-amino alcohols using manganese pincer complexes is proposed to proceed through a dehydrogenative coupling mechanism.[2]

G cluster_catalyst_activation Catalyst Activation cluster_substrate_reaction Substrate Reaction Mn_precatalyst Mn(I) Precatalyst Active_Mn_H Active Mn-H Species Mn_precatalyst->Active_Mn_H - H2 Amino_Alcohol β-Amino Alcohol Active_Mn_H->Amino_Alcohol Catalyst Base Base (e.g., KH) Base->Mn_precatalyst Aldehyde_Intermediate Aldehyde Intermediate Amino_Alcohol->Aldehyde_Intermediate Dehydrogenation (+ H2) Enamine_Intermediate Enamine Intermediate Aldehyde_Intermediate->Enamine_Intermediate Condensation with another Amino Alcohol (- H2O) Dihydropyrazine Dihydropyrazine Intermediate Enamine_Intermediate->Dihydropyrazine Cyclization Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Dehydrogenation (+ H2)

Caption: Proposed mechanism for pyrazine synthesis via dehydrogenative coupling.

This diagram illustrates the initial activation of the manganese precatalyst by a base, followed by the dehydrogenation of the β-amino alcohol to an aldehyde intermediate. Subsequent condensation, cyclization, and a final dehydrogenation step lead to the formation of the aromatic pyrazine ring. Water and hydrogen gas are the sole byproducts of this atom-economical process.[2]

Experimental Workflow for Catalyst Screening

A systematic approach is necessary to identify the optimal catalyst and reaction conditions for a specific pyrazine synthesis.

G cluster_workflow Catalyst Screening Workflow Start Define Substrates and Target Pyrazine Catalyst_Selection Select Candidate Catalysts (e.g., Mn, Ru, Cu-based) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Base, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (e.g., GC-MS, TLC) Reaction_Setup->Reaction_Monitoring Analysis Analyze Yield and Purity Reaction_Monitoring->Analysis Optimization Optimize Conditions for Best Performing Catalyst Analysis->Optimization Iterate Scale_up Scale-up Synthesis Optimization->Scale_up

References

A Comparative Benchmarking of Pyrazine Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Pyrazine derivatives, a cornerstone in medicinal chemistry, are integral scaffolds in numerous FDA-approved drugs, including the anti-cancer agent Bortezomib, the smoking cessation aid Varenicline, and the antiviral Favipiravir.[1][2][3] This guide provides a comparative analysis of key pyrazine intermediates, offering a side-by-side look at their synthetic performance based on experimental data to inform strategic selection in drug discovery and development.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design due to its ability to serve as a bioisostere for benzene, pyridine, and pyrimidine.[1] The nitrogen atoms frequently act as hydrogen bond acceptors, interacting with key amino acid residues in biological targets like kinase hinges.[1] This inherent chemical versatility makes the efficient synthesis of functionalized pyrazine intermediates a subject of intense research.

Performance Comparison of Key Pyrazine Intermediates

The synthesis of functionalized pyrazines often begins with fundamental building blocks that are subsequently elaborated. The choice of the initial synthetic strategy can have cascading effects on the overall efficiency of the drug synthesis campaign. Below is a comparative summary of common synthetic routes to key pyrazine intermediates.

Intermediate/ProductPrecursorsCatalyst/ReagentSolventReaction TimeYield (%)PurityKey AdvantagesDisadvantagesReference
2,5-Diphenylpyrazine2-PhenylglycinolMn Pincer Complex (2 mol%) / KH (3 mol%)Toluene24 h99HighHigh yield, atom economicalHigh temperature, requires specific catalyst[4]
Pyrazinamide DerivativesPyrazine-2-carboxylate, BenzylamineLipozyme® TL IMtert-Amyl Alcohol20 min91.6HighGreen solvent, rapid reaction, high yieldEnzyme-based, may have substrate limitations[2]
2,3-DimethylpyrazineEthylene diamine, DiacetylNone specifiedDiethyl etherNot specified11LowReadily available starting materialsLow yield, significant tar formation[5]
Substituted Pyrazines1,2-Diketones, 1,2-DiaminesPotassium tert-butoxide (t-BuOK)Aqueous MethanolNot specifiedHighHighSimple one-pot reaction, no expensive catalystBase-mediated, may not be suitable for sensitive substrates[6]
3,6-Dichloropyrazine-2-carbonitrile2-AminopyrazineNBS, Pd catalyst, Sandmeyer reactionNot specified4 steps48Not specifiedAvoids use of POCl3, good yield over multiple stepsMulti-step sequence[3]

Experimental Methodologies

The following sections provide detailed experimental protocols for the synthesis of select pyrazine intermediates, offering a practical guide for laboratory application.

Protocol 1: Manganese-Catalyzed Synthesis of 2,5-Diphenylpyrazine

This protocol details the acceptorless dehydrogenative coupling of a β-amino alcohol to form a symmetrically substituted pyrazine.[4]

Materials:

  • 2-Phenylglycinol (0.5 mmol)

  • Manganese Pincer Complex 2 (2 mol %)

  • Potassium Hydride (KH) (3 mol %)

  • Toluene (2 mL)

  • Mesitylene (internal standard for GC-MS)

Procedure:

  • In a glovebox, a screw-capped vial is charged with 2-phenylglycinol, the manganese pincer catalyst 2 , and potassium hydride.

  • Toluene is added, and the vial is tightly sealed.

  • The reaction mixture is heated to 150 °C in an oil bath and stirred for 24 hours.

  • After cooling to room temperature, an internal standard (mesitylene) is added.

  • The yield is determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Enzyme-Catalyzed Synthesis of Pyrazinamide Derivatives

This protocol describes a green and efficient method for the synthesis of pyrazinamide derivatives using a lipase catalyst in a continuous-flow system.[2]

Materials:

  • Pyrazine-2-carboxylate (5.0 mmol)

  • Benzylamine (20.0 mmol)

  • tert-Amyl Alcohol (20 mL total)

  • Lipozyme® TL IM (870 mg)

Procedure:

  • Prepare two feed solutions:

    • Feed 1: 5.0 mmol of pyrazine-2-carboxylate dissolved in 10 mL of tert-amyl alcohol.

    • Feed 2: 20.0 mmol of benzylamine dissolved in 10 mL of tert-amyl alcohol.

  • Pack a continuous-flow microreactor with 870 mg of Lipozyme® TL IM.

  • Set the reactor temperature to 45 °C.

  • Pump the two feed solutions through the microreactor at a combined flow rate of 31.2 μL/min, resulting in a residence time of 20 minutes.

  • Collect the product stream and isolate the N-benzylpyrazine-2-carboxamide. The reported isolated yield is 91.6%.

Synthetic Pathways and Workflows

The strategic synthesis of complex pyrazine-containing drugs often involves multi-step sequences. The following diagrams illustrate key synthetic disconnections and workflows.

G cluster_ritterazine Ritterazine B Synthesis Ritterazine B Ritterazine B Western Fragment Western Fragment Ritterazine B->Western Fragment Pyrazine Disconnection Eastern Fragment Eastern Fragment Ritterazine B->Eastern Fragment Pyrazine Disconnection

Caption: Disconnection of Ritterazine B.[7]

The total synthesis of Ritterazine B, a potent anti-cancer agent, hinges on the late-stage formation of the central pyrazine ring by coupling two complex steroidal fragments, termed the "western" and "eastern" halves.[7] This convergent approach allows for the independent synthesis of the complex fragments before their crucial joining.

G 2-Aminopyrazine 2-Aminopyrazine Chlorination Chlorination 2-Aminopyrazine->Chlorination Bromination Bromination Chlorination->Bromination Cyanation Cyanation Bromination->Cyanation Sandmeyer Reaction Sandmeyer Reaction Cyanation->Sandmeyer Reaction Intermediate_127 3,6-Dichloropyrazine- 2-carbonitrile Sandmeyer Reaction->Intermediate_127 Favipiravir Favipiravir Intermediate_127->Favipiravir

References

Safety Operating Guide

Navigating the Safe Handling of 3-Chloropyrazine-2-ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of 3-Chloropyrazine-2-ethanol, a crucial compound in various research and development applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required protective gear when handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles, Face ShieldUse tight-sealing safety goggles. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation.
Body Protective Clothing, Lab CoatWear a long-sleeved lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are advised.
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a fume hood or if ventilation is inadequate.

Operational Plan for Handling

A systematic approach to handling this compound is critical to minimize risks. The following step-by-step procedure should be followed.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

2. Donning Personal Protective Equipment:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Chemical Handling:

  • Carefully transfer the required amount of this compound within the fume hood.
  • Avoid the formation of dust or aerosols.
  • Keep the container tightly closed when not in use.
  • In case of a spill, immediately follow the established spill response procedure for your laboratory.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • Carefully remove and dispose of PPE in the designated waste stream.
  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container for solid chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in the designated solid hazardous waste stream.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical spill_response Spill Response (if needed) handle_chemical->spill_response decontaminate Decontaminate Surfaces handle_chemical->decontaminate spill_response->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose_waste Dispose of Chemical and Contaminated Waste wash_hands->dispose_waste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.